m-PEG25-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H107NO29/c1-61-6-7-63-10-11-65-14-15-67-18-19-69-22-23-71-26-27-73-30-31-75-34-35-77-38-39-79-42-43-81-46-47-83-50-51-85-53-52-84-49-48-82-45-44-80-41-40-78-37-36-76-33-32-74-29-28-72-25-24-70-21-20-68-17-16-66-13-12-64-9-8-62-5-4-56(60)86-57-54(58)2-3-55(57)59/h2-53H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVOIXFTBGZAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H107NO29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to m-PEG25-NHS Ester
This guide provides a comprehensive overview of methoxy-polyethylene glycol (25) N-hydroxysuccinimidyl ester (this compound), a critical reagent in modern bioconjugation and pharmaceutical development. We will delve into its chemical structure, reaction mechanism, key applications, and detailed experimental considerations.
Core Concepts: What is this compound?
This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative used for covalently attaching PEG chains to biomolecules, a process known as PEGylation. Its structure consists of three key parts:
-
m-PEG (methoxy-PEG): A PEG chain with one end capped by a chemically inert methoxy group (-OCH₃). This prevents unwanted crosslinking.
-
25: This number specifies that the PEG chain is composed of exactly 25 ethylene glycol repeating units. The monodispersity of the PEG chain ensures batch-to-batch consistency and a precisely defined final conjugate, which is critical for therapeutic applications.
-
NHS ester (N-hydroxysuccinimidyl ester): A highly reactive functional group at the other end of the PEG chain. This group selectively reacts with primary amines (-NH₂) on target molecules to form stable covalent bonds.[1][2]
The primary function of this compound is to act as a hydrophilic linker, imparting the beneficial properties of PEG to the target molecule.[3][4]
Chemical Structure and Properties
The precise chemical nature of this compound is summarized in the table below. The long, flexible, and hydrophilic PEG spacer increases the solubility of target molecules in aqueous media.
| Property | Value | References |
| Chemical Formula | C₅₆H₁₀₇NO₂₉ | |
| Molecular Weight | ~1258.44 g/mol | |
| Purity | Typically >95-98% | |
| Spacer Arm Length | 77 atoms, ~89.9 Å | |
| Appearance | Solid | |
| Solubility | Water, DMSO, DMF, DCM, Methanol, Ethanol | |
| Storage Conditions | -20°C, under inert gas, protected from moisture |
Reaction Mechanism: Amine-Reactive Conjugation
The utility of this compound stems from the specific and efficient reaction of the N-hydroxysuccinimidyl ester with primary amines. This reaction occurs with the ε-amine of lysine residues and the N-terminal α-amine of polypeptides.
The mechanism is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a highly stable and irreversible amide bond, with N-hydroxysuccinimide (NHS) released as a byproduct. This reaction is highly selective for primary aliphatic amines under physiological to slightly alkaline conditions.
Figure 1. Reaction of m-PEG-NHS ester with a primary amine.
Key Applications in Research and Drug Development
The ability to selectively modify biomolecules makes this compound a versatile tool.
-
Improving Therapeutic Protein Profiles: PEGylation is a clinically proven strategy to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs. It increases the hydrodynamic size, which can reduce renal clearance, prolong circulation half-life, and shield the protein from proteolytic degradation and immune responses.
-
Nanoparticle and Liposome Functionalization: Coating nanoparticles, quantum dots, or liposomes with PEG creates a hydrophilic "stealth" layer. This layer reduces uptake by phagocytic cells, thereby increasing circulation time and improving the delivery of therapeutic or diagnostic agents to target tissues.
-
PROTAC Development: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to degrade specific target proteins.
-
Surface and Cell Engineering: The reagent can be used to modify surfaces to prevent non-specific protein adsorption or to engineer cell surfaces for various research purposes.
Experimental Protocols and Considerations
Successful PEGylation requires careful control of reaction conditions to maximize efficiency while preserving the function of the biomolecule.
General Protocol for Protein PEGylation
This protocol provides a typical workflow for conjugating this compound to a protein such as an antibody.
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.5. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target molecule for reaction.
-
Reagent Preparation: this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the required amount in an anhydrous water-miscible solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a calculated molar excess of the dissolved PEG reagent to the protein solution. A 10 to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically. Keep the final concentration of the organic solvent below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG reagent and the NHS byproduct from the PEGylated protein conjugate using dialysis, size-exclusion chromatography (SEC), or spin desalting columns.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale and Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity (favored at higher pH) with NHS ester hydrolysis (increases at pH > 8.5). |
| Buffer System | PBS, HEPES, Borate | Must be free of primary amines. |
| Incompatible Buffers | Tris, Glycine | Compete with the target molecule for conjugation. |
| PEG:Protein Ratio | 5- to 20-fold molar excess (empirical) | Higher ratios increase the degree of PEGylation. Dilute protein solutions may require a higher excess. |
| Temperature | 4°C or Room Temperature | Lower temperatures slow both the reaction and hydrolysis, useful for longer reaction times. |
| Incubation Time | 30 min - 2 hours (or overnight at 4°C) | Depends on the reactivity of the target protein and reaction temperature. |
Experimental Workflow Diagram
Figure 2. General workflow for protein PEGylation.
Impact of PEGylation on Stability
A primary goal of PEGylation is to enhance the stability of biomolecules. The effects can be categorized as follows:
-
Proteolytic Stability: The PEG chain provides a physical shield that sterically hinders the approach of proteolytic enzymes, thus increasing the molecule's resistance to degradation.
-
Thermal and Thermodynamic Stability: The impact on thermal stability can vary. While PEGylation often increases the half-life of a protein at elevated temperatures, it does not always significantly alter the overall thermodynamic stability (i.e., the energy required to unfold the protein). The effect is highly dependent on the protein, the site of PEGylation, and the size of the PEG chain.
-
Aggregation: By increasing the hydrophilicity and providing a steric barrier, PEGylation can effectively prevent protein aggregation, which is a common problem in biopharmaceutical formulation.
References
An In-depth Technical Guide to the m-PEG-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical considerations for the covalent conjugation of methoxy polyethylene glycol (m-PEG) to biomolecules using N-hydroxysuccinimide (NHS) ester chemistry. This process, known as PEGylation, is a cornerstone of biopharmaceutical development, enhancing the therapeutic properties of proteins, peptides, and nanoparticles.
Core Reaction Mechanism
The fundamental reaction between an m-PEG-NHS ester and a primary amine (such as the ε-amino group of a lysine residue or the N-terminus of a protein) is a nucleophilic acyl substitution . The reaction proceeds through a well-defined, two-step mechanism under mild aqueous conditions.[1]
Step 1: Nucleophilic Attack The unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms an unstable, transient tetrahedral intermediate.[1]
Step 2: Amide Bond Formation and NHS Release The tetrahedral intermediate rapidly collapses. This results in the formation of a highly stable, irreversible amide bond between the PEG molecule and the amine-containing molecule, and the release of N-hydroxysuccinimide as a leaving group.[1]
The overall efficiency of this process is determined by the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester by water.[1][2]
Key Parameters Influencing the Reaction
The success and efficiency of PEGylation are critically dependent on several experimental parameters. Optimizing these factors is essential to maximize conjugation yield while preserving the biological activity of the target molecule.
pH
The reaction pH is the most critical factor. A delicate balance must be struck:
-
Low pH (< 7.2): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.
-
Optimal pH (7.2 - 8.5): This range provides a sufficient concentration of deprotonated, nucleophilic amines to react efficiently with the NHS ester. An optimal pH of 8.3-8.5 is frequently recommended.
-
High pH (> 8.5): The rate of NHS ester hydrolysis increases dramatically, leading to rapid inactivation of the PEG reagent and significantly lower conjugation yields.
Competing Hydrolysis
NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes directly with the desired aminolysis. The rate of this hydrolysis is highly dependent on pH and temperature.
The stability of the NHS ester is often measured by its half-life, the time it takes for 50% of the reagent to hydrolyze. As shown in the table below, this half-life decreases sharply as the pH increases.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| 8.0 | 25°C | ~34 minutes |
(Data compiled from multiple sources)
This rapid degradation at higher pH underscores the need to perform conjugations promptly after preparing the reagent solutions.
Buffer Composition
The choice of buffer is crucial to avoid unintended reactions.
-
Recommended Buffers: Phosphate, borate, carbonate-bicarbonate, and HEPES buffers are compatible as they do not contain primary amines. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided in the reaction mixture as they will compete with the target molecule for reaction with the NHS ester, reducing efficiency. However, these buffers can be useful for quenching the reaction once the desired conjugation is complete.
Molar Ratio and Concentration
The molar ratio of the m-PEG-NHS ester to the protein affects the degree of PEGylation.
-
A 5- to 50-fold molar excess of the PEG reagent over the target molecule is a common starting point for optimization.
-
More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same level of modification as more concentrated solutions.
-
The final concentration of any organic solvent (like DMSO or DMF) used to dissolve the PEG reagent should ideally be kept below 10% (v/v) to maintain protein stability.
Experimental Protocols
A generalized protocol for protein PEGylation involves several key stages, from preparation to purification and analysis.
Materials and Reagent Handling
-
m-PEG-NHS Ester: This reagent is highly sensitive to moisture. It should be stored at -20°C or below under an inert gas (e.g., argon or nitrogen) with a desiccant. The vial must be allowed to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvents: If the PEG reagent is not water-soluble, use a high-quality, anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution. Prepare solutions immediately before use, as the NHS ester hydrolyzes readily; do not prepare stock solutions for storage.
Detailed Conjugation Methodology
-
Buffer Exchange: Ensure the target molecule (e.g., protein) is in a compatible, amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer, pH 7.2-8.5). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Calculate Reagents: Determine the required amounts of the target molecule and the m-PEG-NHS ester to achieve the desired molar excess (e.g., 20-fold).
-
Dissolution:
-
Dissolve the target molecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the calculated amount of m-PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF.
-
-
Reaction: Add the m-PEG-NHS ester solution dropwise to the stirring protein solution.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours on ice. Incubation can also be performed overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine to a final concentration of 20-100 mM) to consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG reagent, NHS byproduct, and other impurities from the PEGylated product. Common methods include size-exclusion chromatography (SEC), gel filtration, or dialysis.
Analysis and Characterization
The extent and success of the PEGylation reaction must be confirmed analytically.
-
SDS-PAGE: Can be used to monitor the reaction, as the PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
HPLC and 2D-LC: Techniques like size-exclusion (SEC) or reversed-phase (RP) HPLC can separate the PEGylated product from the starting material. Two-dimensional liquid chromatography (2D-LC) can be used to quantify both the PEGylated product and residual PEGylation reagents.
-
Mass Spectrometry (e.g., MALDI-TOF): Provides precise mass information to confirm the degree of PEGylation (i.e., the number of PEG chains attached per molecule).
References
An In-depth Technical Guide to PEGylation using m-PEG25-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylation, a critical bioconjugation technique, focusing on the specific application of methoxy-polyethylene glycol (25 units)-N-hydroxysuccinimide ester (m-PEG25-NHS ester). PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or antibody fragments.[1] This modification is widely employed in the pharmaceutical industry to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Key benefits include improved drug stability, increased circulating half-life by reducing renal clearance, and decreased immunogenicity by masking epitopes from the immune system.[1][3]
Core Concepts: The this compound Reagent
The this compound is a high-purity, monodisperse PEGylation reagent. It consists of a methoxy-capped polyethylene glycol chain with exactly 25 ethylene glycol units. One end is terminated with a chemically inert methoxy group, while the other is functionalized with an N-hydroxysuccinimide (NHS) ester. This NHS ester group is highly reactive towards primary amines, making it an ideal tool for conjugating the PEG chain to biomolecules.
Chemical and Physical Properties
The properties of this compound are summarized below, providing essential data for its application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 1258.44 g/mol | |
| Molecular Formula | C₅₆H₁₀₇NO₂₉ | |
| Purity | >95-98% | |
| Appearance | Solid | |
| Spacer Arm Length | 89.9 Å (77 atoms) | |
| Solubility | Water, DMSO, DMF, Methanol, Acetonitrile | |
| Storage Conditions | -20°C, stored with desiccant |
Mechanism of Amine-Reactive Conjugation
The core of the PEGylation process with this reagent is the reaction between the NHS ester and a primary amine (-NH₂). These amines are readily available on therapeutic proteins, most commonly as the ε-amino group of lysine residues and the α-amino group at the N-terminus.
The reaction is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond between the PEG chain and the protein, while the N-hydroxysuccinimide molecule is released as a byproduct. This reaction is highly selective for primary amines under specific pH conditions.
A critical competing reaction is the hydrolysis of the NHS ester, where water molecules react with the ester, converting it to an unreactive carboxyl group. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions. Therefore, controlling the reaction pH is paramount to maximizing conjugation efficiency.
Experimental Protocols
A successful PEGylation procedure requires careful planning and execution, from reagent handling to purification of the final conjugate.
Quantitative Reaction Parameters
Optimizing reaction conditions is crucial for achieving the desired degree of PEGylation while maintaining protein integrity.
| Parameter | Recommended Range/Value | Rationale & Notes | Source(s) |
| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated state) with NHS ester hydrolysis. Optimal pH is often 8.3-8.5. | |
| Buffer System | Phosphate, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine) which compete for reaction with the NHS ester. | |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | Varies depending on the number of available amines and desired degree of PEGylation. Must be optimized empirically. | |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures (4°C) slow the reaction but also decrease the rate of hydrolysis, which can be beneficial. | |
| Reaction Time | 30 min - 4 hours (RT) or Overnight (4°C) | Dependent on temperature and reactivity of the specific protein. | |
| Quenching Agent | 1M Tris or Glycine | Added after incubation to consume any unreacted NHS ester and terminate the reaction. |
Step-by-Step Protein PEGylation Workflow
The following protocol provides a general procedure for conjugating this compound to a protein.
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.
-
Prepare the protein solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the required amount of this compound in a water-miscible, anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the stirred protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture. A typical incubation is for 30-60 minutes at room temperature or for 2 hours to overnight on ice (4°C).
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is consumed.
-
-
Purification:
-
The PEGylation reaction typically results in a mixture of unreacted protein, PEGylated protein (mono-, di-, poly-), and excess reagent.
-
Remove unreacted PEG reagent and byproducts using Size Exclusion Chromatography (SEC) or dialysis. SEC is effective at separating molecules based on their increased hydrodynamic radius after PEGylation.
-
To separate different species of PEGylated protein (e.g., mono-PEGylated from di-PEGylated) or positional isomers, Ion Exchange Chromatography (IEX) is often employed. The attachment of PEG chains can shield surface charges on the protein, altering its binding affinity to the IEX resin and allowing for separation.
-
-
Characterization:
-
SDS-PAGE: A common initial check. PEGylated proteins will show a significant increase in apparent molecular weight, migrating slower than the unmodified protein.
-
HPLC: Techniques like SEC-HPLC and RP-HPLC are used to assess purity and quantify the different species in the final product.
-
Mass Spectrometry (MS): Provides precise molecular weight data to confirm the degree of PEGylation (the number of PEG chains attached per protein).
-
Applications and Advantages
The use of a discrete, monodisperse PEG linker like this compound offers significant advantages over traditional, polydisperse PEG reagents by yielding a more homogeneous final product, simplifying analysis and ensuring batch-to-batch consistency.
Key applications include:
-
Improving Drug Pharmacokinetics: Increasing the half-life of therapeutic proteins and peptides, leading to less frequent dosing.
-
Reducing Immunogenicity: Masking the protein surface to prevent recognition by the immune system.
-
Enhancing Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of hydrophobic molecules.
-
PROTAC Development: this compound is used as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel molecules designed to induce the degradation of specific target proteins.
-
Surface Modification: Coating nanoparticles, quantum dots, and other surfaces to prevent protein aggregation and non-specific binding.
References
An In-depth Technical Guide to m-PEG25-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol (25 units)-N-hydroxysuccinimidyl ester (m-PEG25-NHS ester), a versatile reagent for bioconjugation. We will delve into its chemical properties, reaction mechanisms, and practical applications, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in their work.
Introduction to this compound
This compound is a chemical modification reagent that covalently attaches polyethylene glycol (PEG) chains to biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, is a widely used strategy in drug development and biotechnology to improve the therapeutic properties of biomolecules. The addition of the PEG chain can enhance solubility, increase serum half-life by reducing renal clearance, and decrease the immunogenicity of the conjugated molecule.[1]
The this compound molecule consists of three key components:
-
A methoxy group (m-) at one terminus of the PEG chain, which renders it chemically inert.
-
A polyethylene glycol chain with 25 ethylene glycol units, providing a hydrophilic and flexible spacer.
-
An N-hydroxysuccinimidyl (NHS) ester at the other terminus, which is a reactive group that specifically targets primary amines on biomolecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.
| Property | Value | Reference |
| Molecular Weight | ~1258.44 g/mol | [2][3] |
| Chemical Formula | C₅₆H₁₀₇NO₂₉ | [2][3] |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents. | |
| Storage | Store at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. |
Reaction Mechanism
The bioconjugation reaction with this compound relies on the reactivity of the NHS ester group towards primary amines (-NH₂). These are predominantly found on the N-terminus of polypeptide chains and the side chains of lysine residues in proteins.
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of this compound with a primary amine on a protein.
The efficiency of this reaction is highly dependent on the pH of the reaction buffer. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5. At lower pH, the primary amines are protonated (-NH₃⁺) and non-nucleophilic, thus unreactive. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, leading to a lower conjugation yield.
Key Applications
The primary application of this compound is in the PEGylation of biomolecules to improve their pharmacokinetic and pharmacodynamic properties. A notable and rapidly growing application is in the field of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand in the synthesis of PROTACs.
Caption: Role of this compound as a linker in the PROTAC mechanism.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical bioconjugation reaction using this compound with a protein.
Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes).
Experimental Workflow
Caption: A typical experimental workflow for protein PEGylation.
Detailed Protocol
-
Protein Preparation:
-
Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess over the protein. A starting point is a 10- to 50-fold molar excess. The optimal ratio may need to be determined empirically.
-
Add the this compound solution to the protein solution while gently vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. Longer incubation times may be necessary for less reactive proteins.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and the NHS byproduct by size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size of the protein and the scale of the reaction.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unmodified protein. The PEGylated protein will appear as a broader band or a series of bands corresponding to different degrees of PEGylation.
-
HPLC: Use size-exclusion (SEC-HPLC) or reversed-phase HPLC (RP-HPLC) to assess the purity of the conjugate and quantify the degree of PEGylation.
-
Mass Spectrometry (MS): Employ techniques like MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the number of attached PEG chains.
-
Factors Influencing Conjugation Efficiency
Several factors can influence the outcome of the bioconjugation reaction. Careful control of these parameters is essential for achieving the desired degree of PEGylation and ensuring reproducibility.
| Parameter | Effect on Conjugation | Recommendations |
| pH | Affects the nucleophilicity of primary amines and the stability of the NHS ester. | Optimal range is 7.2-8.5. |
| Temperature | Higher temperatures increase the reaction rate but also the rate of hydrolysis of the NHS ester. | 4°C to room temperature. |
| Molar Ratio | The molar ratio of this compound to the biomolecule determines the degree of PEGylation. | Start with a 10-50 fold molar excess and optimize empirically. |
| Reaction Time | Longer reaction times can lead to a higher degree of PEGylation but also increase the risk of side reactions and protein degradation. | 1-4 hours, monitor the reaction progress if possible. |
| Buffer Composition | Buffers containing primary amines will compete with the target biomolecule for reaction with the NHS ester. | Use amine-free buffers such as phosphate or bicarbonate. |
Conclusion
This compound is a valuable tool for the PEGylation of biomolecules, offering a straightforward and effective method to improve their therapeutic potential. By understanding its chemical properties, reaction mechanism, and the critical parameters influencing the conjugation process, researchers can successfully employ this reagent in a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. The detailed protocols and data presented in this guide serve as a starting point for developing robust and reproducible bioconjugation strategies.
References
m-PEG25-NHS Ester as a Linker: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of methoxy-polyethylene glycol (25)-N-hydroxysuccinimidyl ester (m-PEG25-NHS ester), a critical tool in modern bioconjugation and drug delivery. We will explore its core characteristics, quantitative properties, and practical applications, complete with detailed experimental protocols and visual diagrams to facilitate understanding and implementation in a research setting.
Core Characteristics of this compound
This compound is a heterobifunctional linker composed of three key components:
-
A methoxy-terminated polyethylene glycol (m-PEG) chain: This long, hydrophilic polymer chain, consisting of 25 ethylene glycol units, is the foundation of the linker's beneficial properties. It imparts increased water solubility to the conjugated molecule and provides a steric shield.[1]
-
An N-Hydroxysuccinimidyl (NHS) ester: This is a highly reactive functional group that specifically targets primary amines (-NH2) found on proteins (e.g., the side chain of lysine residues or the N-terminus), amine-modified oligonucleotides, and other molecules.[1][2] The reaction forms a stable and covalent amide bond.[2][3]
-
A stable chemical backbone: The overall structure is designed for optimal reactivity and stability under specific conditions, ensuring efficient conjugation.
The primary function of this compound is to covalently attach the PEG chain to a biomolecule, a process known as PEGylation. This modification is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biologics.
Key advantages of PEGylation include:
-
Increased Serum Half-Life: The PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance and prolonging its circulation time in the body.
-
Improved Stability: The PEG moiety can protect the conjugated molecule from enzymatic degradation.
-
Reduced Immunogenicity: The steric hindrance provided by the PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic molecules in aqueous solutions.
Quantitative Data
The following table summarizes the key quantitative characteristics of this compound, compiled from various supplier technical data sheets.
| Property | Value | Source |
| Molecular Weight | ~1258.44 g/mol | |
| Molecular Formula | C56H107NO29 | |
| Purity | ≥95% | |
| Spacer Arm Length | ~89.9 Å (77 atoms) | |
| CAS Number | 174569-25-6 | |
| Storage Conditions | -20°C with desiccant |
Chemical Reaction and Mechanism
The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
This reaction is most efficient in a neutral to slightly basic pH range (typically 7.2-8.5). At lower pH, the primary amines are protonated, reducing their nucleophilicity. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction.
Experimental Protocols
Below is a generalized protocol for the conjugation of this compound to a protein. The optimal conditions, particularly the molar excess of the PEG reagent, may need to be determined empirically for each specific application.
Materials Required
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., Tris or glycine buffer)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
Experimental Workflow
Detailed Methodologies
-
Preparation of Protein:
-
Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2). Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target molecule for reaction with the NHS ester.
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration, typically to 1-10 mg/mL.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.
-
Immediately before use, dissolve the required amount of this compound in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mg/mL. Do not prepare stock solutions for storage, as the NHS ester moiety readily hydrolyzes in the presence of water.
-
-
Conjugation Reaction:
-
Add a calculated molar excess (typically 10- to 50-fold) of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubate the reaction mixture. Common incubation times are 30-60 minutes at room temperature or 2-4 hours at 4°C. The optimal time and temperature may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation, a small amount of an amine-containing buffer such as Tris or glycine can be added to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and the NHS byproduct using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
-
Analysis and Storage:
-
Analyze the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
-
Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.
-
Logical Relationships: The Impact of PEGylation
The use of this compound as a linker initiates a cascade of beneficial changes to a therapeutic molecule's profile. The following diagram illustrates the cause-and-effect relationship stemming from the covalent attachment of the PEG chain.
References
Solubility profile of m-PEG25-NHS ester in different solvents
An In-depth Technical Guide to the Solubility Profile of m-PEG25-NHS Ester
Introduction
This compound is a monofunctional, discrete polyethylene glycol (dPEG®) reagent utilized extensively in bioconjugation, drug delivery, and proteomics research. It consists of a methoxy-terminated polyethylene glycol chain of 25 ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester. This NHS ester group reacts specifically and efficiently with primary amines on molecules such as proteins, peptides, and amine-modified oligonucleotides to form stable, covalent amide bonds.[1][2][3] The hydrophilic PEG spacer enhances the solubility and can reduce the immunogenicity of the conjugated molecule.[4][5] Understanding the solubility profile of this compound is critical for its effective use in various experimental settings, ensuring optimal reaction conditions and successful conjugation outcomes.
Solubility Profile of this compound
The solubility of this compound is dictated by both its hydrophilic PEG chain and the characteristics of the NHS ester group. While the long PEG chain confers significant aqueous solubility, the NHS ester itself is susceptible to hydrolysis in aqueous environments. Therefore, the reagent is typically dissolved in a dry, water-miscible organic solvent before being added to an aqueous reaction buffer.
The following table summarizes the qualitative solubility of this compound in various common laboratory solvents based on available data for similar long-chain PEG-NHS ester compounds.
| Solvent | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | Recommended as a primary solvent for creating stock solutions. |
| Dimethylformamide (DMF) | Organic | Soluble | Recommended as a primary solvent for creating stock solutions. |
| Dichloromethane (DCM) | Organic | Soluble | |
| Acetonitrile (ACN) | Organic | Soluble | |
| Methanol (MeOH) | Organic | Soluble | |
| Ethanol (EtOH) | Organic | Soluble | |
| Water & Aqueous Buffers | Aqueous | Soluble | The hydrophilic PEG spacer increases solubility in aqueous media. However, the NHS ester is prone to rapid hydrolysis, especially at higher pH. |
Note: It is crucial to use anhydrous (dry) organic solvents to prepare stock solutions, as the NHS ester is moisture-sensitive and will readily hydrolyze, rendering it inactive.
Experimental Protocol: Solubility Determination
This protocol provides a general method for determining the solubility of this compound and preparing it for conjugation reactions.
3.1. Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer (pH 7.2-8.5). Avoid buffers containing primary amines like Tris or glycine.
-
Vortex mixer
-
Microcentrifuge
3.2. Procedure for Preparing a Stock Solution
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening. This prevents moisture from condensing on the product.
-
Initial Dissolution: Immediately before use, weigh the desired amount of this compound and dissolve it in a small volume of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL or a specific molarity like 10 mM).
-
Mixing: Vortex the solution thoroughly to ensure the reagent is completely dissolved. The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage.
3.3. Procedure for Aqueous Solubility and Reaction Preparation
-
Prepare Reaction Buffer: Prepare the desired amine-free aqueous buffer (e.g., 0.1 M phosphate, 0.15 M sodium chloride, pH 7.2).
-
Dilution: Add the prepared organic stock solution of this compound to the aqueous reaction buffer containing the amine-molecule to be conjugated. It is important to ensure that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10%) to avoid denaturation of proteins or other adverse effects.
-
Observation: Observe the solution for any signs of precipitation. If the solution remains clear, the compound is soluble at that concentration.
-
Reaction Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching (Optional): To stop the reaction, a buffer containing primary amines, such as Tris (TBS), can be added.
Visualization of Core Chemical Reaction
The fundamental utility of this compound lies in its ability to covalently link its PEG chain to other molecules. This is achieved through the reaction of the NHS ester with a primary amine.
Caption: Reaction mechanism of this compound with a primary amine.
The diagram above illustrates the nucleophilic acyl substitution reaction. The primary amine (R-NH₂) attacks the carbonyl carbon of the NHS ester, leading to a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide (NHS) group is eliminated as a leaving group, resulting in the formation of a highly stable amide bond between the PEG chain and the target molecule. This reaction is most efficient at a pH range of 7.2 to 8.5.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound, 174569-25-6 | BroadPharm [broadpharm.com]
- 5. This compound-西安齐岳生物 [0qy.com]
Introduction to amine-reactive PEG reagents
An Introduction to Amine-Reactive PEG Reagents: A Technical Guide
Abstract
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules and surfaces, is a cornerstone strategy in drug development and biotechnology. It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules.[1] Key benefits include an extended circulatory half-life, improved stability against proteolytic degradation, increased solubility, and reduced immunogenicity.[1][2][3] Amine-reactive PEG reagents are the most widely used class of reagents for this purpose, primarily targeting the abundant primary amine groups found in lysine residues and at the N-terminus of proteins. This guide provides an in-depth overview of the chemistry, types, and applications of amine-reactive PEG reagents, complete with quantitative data, detailed experimental protocols, and workflow diagrams to support researchers and drug development professionals.
The Chemistry of Amine-Reactive PEGylation
The fundamental principle of amine-reactive PEGylation involves the reaction between an electrophilic functional group on the PEG reagent and a nucleophilic primary amine on the target molecule. This reaction forms a stable, covalent bond.
Target Functional Groups: The primary targets for these reagents on proteins and peptides are:
-
ε-amino group of Lysine residues: Due to their abundance and surface exposure on most proteins, lysine residues are the most common sites for PEGylation.[]
-
α-amino group at the N-terminus: Every protein and peptide has an N-terminal primary amine that can be targeted.
Common Amine-Reactive Chemistries
A variety of reactive groups can be used to functionalize PEG for reaction with amines. The choice of reagent influences reaction specificity, efficiency, and the stability of the resulting linkage.
-
N-Hydroxysuccinimide (NHS) Esters: This is the most prevalent class of amine-reactive reagents. NHS esters react with primary amines in a pH-dependent manner (typically pH 7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.
-
Aldehydes: PEG aldehydes react with primary amines via reductive amination. This two-step process first forms a Schiff base, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage. N-terminal specific PEGylation can often be achieved by controlling the reaction pH at around 5.
-
Isocyanates and Isothiocyanates: These reagents react with amines to form stable urea and thiourea linkages, respectively.
-
Epoxides: The ring-opening of an epoxide by a primary amine forms a secondary amine linkage. This reaction is most efficient at a higher pH (8.5-9.5).
The reaction between an NHS-ester PEG and a protein's primary amine is a fundamental process in bioconjugation.
References
The Hydrophilic Advantage: A Technical Guide to the m-PEG25-NHS Ester Spacer
For Researchers, Scientists, and Drug Development Professionals
The m-PEG25-NHS ester is a methoxy-terminated polyethylene glycol (PEG) spacer of 25 ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester. This discrete-length PEG linker has emerged as a critical tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] Its principal advantage lies in its significant hydrophilic properties, which impart numerous benefits to the resulting bioconjugates. This in-depth technical guide explores the core hydrophilic properties of the this compound spacer, providing quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective application.
Quantitative Assessment of Hydrophilicity
Table 1: Physicochemical Properties of m-PEG-NHS Esters
| Property | Value | Compound | Source |
| Water Solubility | ~10 mg/mL | General mPEG-NHS | [5] |
| Calculated LogP | -1.0 | m-PEG2-NHS ester |
Note: The water solubility is for a general mPEG-NHS ester and may vary for the this compound. The LogP value is for a much shorter PEG chain and is provided to illustrate the inherent hydrophilicity of the PEG moiety. A lower LogP value indicates higher hydrophilicity. The longer PEG25 chain is expected to be significantly more hydrophilic.
Table 2: Impact of PEG Spacer Length on Hydrophilicity of Antibody-Drug Conjugates (ADCs)
| ADC Construct | PEG Spacer Length | HIC Retention Time (minutes) | Relative Hydrophilicity |
| ADC-1 | 0 | 15.2 | Baseline |
| ADC-2 | PEG4 | 12.5 | Increased |
| ADC-3 | PEG8 | 10.1 | Further Increased |
| ADC-4 | PEG12 | 8.5 | High |
| ADC-5 | PEG24 | 6.8 | Very High |
Note: This table presents representative data illustrating the trend of decreasing Hydrophobic Interaction Chromatography (HIC) retention time with increasing PEG linker length. A shorter retention time is indicative of a more hydrophilic molecule. The this compound would be expected to show a retention time similar to or slightly lower than the PEG24 construct.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research and development. The following sections provide protocols for a standard bioconjugation reaction and for assessing the hydrophilicity of the resulting conjugate.
General Protocol for Protein Conjugation with this compound
This protocol describes the covalent attachment of the this compound to a protein via its primary amines (e.g., lysine residues or the N-terminus).
Materials:
-
Protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10-20 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so stock solutions should not be stored.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar excess depends on the protein concentration and the desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Gentle mixing during incubation is recommended.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.
Protocol for Assessing Conjugate Hydrophilicity using Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. A more hydrophilic conjugate will have a shorter retention time on the HIC column.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Conjugated protein sample
Procedure:
-
Sample Preparation: Dilute the purified protein conjugate to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Elute the bound protein using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. The retention time of the main peak corresponds to the hydrophobicity of the conjugate. Compare the retention time of the PEGylated protein to that of the unmodified protein to assess the change in hydrophilicity.
Visualizations
Diagrams are provided to illustrate key concepts and workflows related to the this compound spacer.
Caption: Workflow for protein conjugation with this compound.
Caption: Role of the hydrophilic m-PEG25 spacer in an ADC.
Caption: PROTAC-mediated protein degradation pathway.
References
Methodological & Application
Application Notes and Protocols for m-PEG25-NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The m-PEG25-NHS ester is a high-quality PEGylation reagent that features a 25-unit monodispersed PEG chain attached to an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts efficiently and specifically with primary amino groups (-NH2) on proteins, such as the N-terminus and the ε-amino group of lysine residues, to form stable amide bonds.[1][2][3][4][5] This modification can enhance the solubility, stability, and circulation half-life of proteins while potentially reducing their immunogenicity. These application notes provide a detailed protocol for protein labeling using this compound, including reaction conditions, purification of the PEGylated conjugate, and methods for characterization.
Reaction Mechanism
The fundamental reaction of this compound with a protein involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a pH range of 7 to 9.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the PEGylation of a model protein.
Materials and Reagents
-
This compound
-
Protein of interest
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.0-8.5. Note: Avoid buffers containing primary amines like Tris, as they will compete with the protein for reaction with the NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
-
Dialysis cassettes or centrifugal filtration devices
Protein Preparation
-
Dissolve the protein in the Reaction Buffer to a final concentration of 5-20 mg/mL.
-
If the protein solution contains any amine-containing buffers or stabilizers, they must be removed by dialysis or buffer exchange into the Reaction Buffer.
This compound Solution Preparation
Note: The this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.
PEGylation Reaction
-
Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of PEG reagent to protein will determine the extent of PEGylation and should be optimized for each specific protein and application. A 5- to 50-fold molar excess of the PEG reagent is a common starting point.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes at room temperature. This will consume any unreacted this compound.
Purification of the PEGylated Protein
-
Remove unreacted this compound and byproducts by dialysis, tangential flow filtration, or size-exclusion chromatography (SEC). SEC is effective for separating the larger PEGylated protein from the smaller, unreacted PEG reagent.
-
For further purification and to separate protein species with different degrees of PEGylation, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed. PEGylation can alter the surface charge and hydrophobicity of the protein, allowing for chromatographic separation.
Experimental Workflow
References
Application Notes and Protocols for m-PEG25-NHS Ester Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of therapeutic antibodies with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility. The m-PEG25-NHS ester is a monofunctional PEG reagent with a chain length of 25 ethylene glycol units, terminating in a methoxy group at one end and a reactive N-hydroxysuccinimide (NHS) ester at the other. The NHS ester group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This document provides detailed application notes and protocols for the conjugation of this compound to antibodies.
Chemical Principle of Conjugation
The conjugation of this compound to an antibody is a nucleophilic acyl substitution reaction. The primary amine group on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure that the primary amines on the antibody are deprotonated and thus nucleophilic.[1][2]
Key Considerations for Antibody PEGylation
Several factors should be considered to achieve optimal PEGylation of antibodies with this compound:
-
Antibody Purity: The antibody solution should be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the NHS ester.[3] Buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) is recommended.[4]
-
Molar Ratio of PEG to Antibody: The degree of PEGylation (the number of PEG molecules attached to each antibody) can be controlled by adjusting the molar ratio of this compound to the antibody. A higher molar excess of the PEG reagent will generally result in a higher degree of PEGylation. However, excessive PEGylation can lead to a loss of antibody affinity and potential aggregation. It is recommended to perform optimization experiments with varying molar ratios to determine the optimal level of conjugation for a specific antibody and application. A common starting point is a 5 to 20-fold molar excess of the NHS ester to the protein.
-
Reaction Conditions: The pH of the reaction buffer is critical. A pH range of 7.2 to 8.5 is generally optimal for the reaction of NHS esters with primary amines. The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Solubility of this compound: Like many non-sulfonated NHS esters, this compound has low solubility in aqueous buffers. It should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the antibody solution. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturation of the antibody.
Experimental Protocols
Materials
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Protocol 1: General Antibody Conjugation with this compound
This protocol provides a general procedure for the PEGylation of an antibody.
1. Antibody Preparation: a. If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer. b. Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
2. Preparation of this compound Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
3. Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. b. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume. c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
4. Quenching the Reaction (Optional): a. To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature.
5. Purification of the PEGylated Antibody: a. Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
6. Characterization of the Conjugate: a. Determine the protein concentration of the purified conjugate by measuring the absorbance at 280 nm. b. The degree of PEGylation can be determined using various methods such as MALDI-TOF mass spectrometry, SDS-PAGE, or by using specific assays for PEG quantification.
Data Presentation: Optimizing Molar Ratio
To determine the optimal molar ratio of this compound to antibody, a titration experiment should be performed. The following table provides an example of how to structure the data from such an experiment.
| Molar Ratio (PEG:Antibody) | Degree of PEGylation (PEG/Ab) | Aggregation (%) | Binding Affinity (KD, nM) |
| 5:1 | 2.1 | < 1 | 0.5 |
| 10:1 | 4.3 | 1.5 | 0.8 |
| 20:1 | 7.8 | 5.2 | 2.1 |
| 40:1 | 12.5 | 15.8 | 8.5 |
Visualization of Workflows and Concepts
Experimental Workflow for Antibody PEGylation
Caption: Workflow for this compound antibody conjugation.
Chemical Reaction of this compound with an Antibody
Caption: Reaction of this compound with a primary amine on an antibody.
Characterization of PEGylated Antibodies
After purification, it is essential to characterize the PEGylated antibody to assess the degree of PEGylation and its impact on the antibody's properties.
| Parameter | Method | Description |
| Degree of PEGylation (DOL) | MALDI-TOF MS, SDS-PAGE | Determines the average number of PEG molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | Assesses the presence of aggregates and unconjugated antibody. |
| Binding Affinity | Surface Plasmon Resonance (SPR), ELISA | Measures the binding affinity of the PEGylated antibody to its target antigen. PEGylation can sometimes reduce binding affinity due to steric hindrance. |
| Stability | Differential Scanning Calorimetry (DSC), Thermal Shift Assays | Evaluates the thermal stability of the conjugated antibody. |
| Immunogenicity | In vivo studies, Anti-PEG antibody ELISA | Assesses the potential for the PEGylated antibody to elicit an immune response. The presence of pre-existing anti-PEG antibodies in the population is a known concern. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - Inactive this compound (hydrolyzed)- Presence of primary amines in the buffer- Incorrect pH | - Use fresh, properly stored this compound.- Perform buffer exchange to an amine-free buffer.- Ensure the reaction pH is between 7.2 and 8.5. |
| Antibody Aggregation | - High degree of PEGylation- High concentration of organic solvent | - Optimize the molar ratio of PEG to antibody.- Keep the final concentration of DMSO or DMF below 10%. |
| Loss of Antibody Activity | - PEGylation at or near the antigen-binding site | - Optimize the degree of PEGylation to minimize modification of critical residues. |
Conclusion
The conjugation of this compound to antibodies is a robust method for improving their therapeutic properties. By carefully controlling the reaction conditions, particularly the molar ratio of the PEG reagent to the antibody and the purity of the reagents, researchers can achieve a desired degree of PEGylation while maintaining the antibody's biological activity. Thorough characterization of the resulting conjugate is crucial to ensure its quality and efficacy for downstream applications in research and drug development.
References
Applications of m-PEG25-NHS Ester in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)25-N-hydroxysuccinimidyl ester (m-PEG25-NHS ester) is a versatile and valuable tool in the field of drug delivery. This monofunctional PEGylation reagent facilitates the covalent attachment of a hydrophilic polyethylene glycol (PEG) chain with 25 ethylene glycol units to various drug molecules, carrier systems, and targeting ligands. The incorporation of the PEG moiety offers numerous advantages, including enhanced solubility and stability of therapeutic agents, prolonged systemic circulation time by evading the mononuclear phagocyte system, and reduced immunogenicity.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester group provides a highly efficient and specific reaction with primary amines under physiological conditions, forming stable amide bonds.[4] This allows for the straightforward modification of proteins, peptides, antibodies, and amine-functionalized nanoparticles, making this compound a key component in the design of sophisticated drug delivery systems for targeted therapies, including cancer and other diseases. It is also utilized as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1]
Key Applications
The primary applications of this compound in drug delivery revolve around its ability to confer "stealth" properties to the conjugated entity, thereby improving its pharmacokinetic and pharmacodynamic profile.
-
Protein and Peptide Drug Modification: Covalent attachment of this compound to therapeutic proteins and peptides can significantly increase their hydrodynamic radius, which reduces renal clearance and prolongs their half-life in circulation. This leads to a sustained therapeutic effect and potentially a reduced dosing frequency. PEGylation can also mask immunogenic epitopes on the protein surface, decreasing the likelihood of an adverse immune response.
-
Nanoparticle Surface Functionalization: this compound is widely used to modify the surface of various nanoparticles, including liposomes, polymeric nanoparticles, and metallic nanoparticles. This surface modification creates a hydrophilic shield that prevents opsonization (the process of marking particles for phagocytosis) and uptake by the reticuloendothelial system (RES), leading to extended circulation times. This prolonged circulation is crucial for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Linker for Antibody-Drug Conjugates (ADCs) and PROTACs: The defined length and hydrophilicity of the PEG25 chain make it an ideal linker in the construction of ADCs and PROTACs. In ADCs, it connects the antibody to the cytotoxic payload, influencing the overall solubility, stability, and pharmacokinetic properties of the conjugate. In PROTACs, it serves as a flexible bridge between the target protein ligand and the E3 ligase ligand, facilitating the formation of a productive ternary complex for targeted protein degradation.
-
Small Molecule Drug Conjugation: For poorly water-soluble small molecule drugs, conjugation with this compound can significantly improve their aqueous solubility and bioavailability. This can enable intravenous administration of drugs that would otherwise be difficult to formulate.
Quantitative Data on PEGylated Drug Delivery Systems
While specific quantitative data for drug delivery systems utilizing this compound is limited in publicly available literature, the following tables provide representative data for systems using m-PEG-NHS esters of similar chain lengths (e.g., m-PEG24-NHS). These values can serve as a general guide for the expected performance of this compound-modified systems.
Table 1: Representative Drug Loading and Encapsulation Efficiency in PEGylated Nanoparticles
| Nanoparticle Type | Drug | m-PEG-NHS Chain Length | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Micelles | Paclitaxel | ~24 | 10-20 (wt%) | >90 | |
| Polymeric Micelles | Triclosan | ~24 | ~15 (wt%) | ~85 | |
| Polymeric Micelles | Suloctidil | ~24 | ~5 (wt%) | ~60 |
Table 2: Representative In Vivo Performance of PEGylated Nanoparticles
| Nanoparticle Type | PEG Chain Length | Animal Model | Tumor Accumulation (%ID/g) | Circulation Half-life (h) | Reference |
| Gold Nanoparticles | ~2 kDa (similar to PEG45) | Mouse (xenograft) | ~2.5 (at 24h) | Not Reported | |
| Polymeric Micelles | 5 kDa | Rat | Not Reported | ~7.5 |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of m-PEG-NHS esters. These are general procedures and may require optimization for specific applications with this compound.
Protocol 1: General Procedure for Protein PEGylation
This protocol describes the covalent conjugation of m-PEG-NHS ester to a therapeutic protein containing accessible primary amine groups (e.g., lysine residues or the N-terminus).
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 50 mM sodium borate buffer, pH 8.5. Avoid buffers containing primary amines like Tris.
-
Quenching Solution (optional): 1 M Tris-HCl, pH 7.4, or 1 M glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve a desired molar excess over the protein (typically a 10- to 50-fold molar excess).
-
Slowly add the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by SEC or dialysis against an appropriate buffer.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE (to observe the increase in molecular weight), MALDI-TOF mass spectrometry, and HPLC to determine the degree of PEGylation.
Protocol 2: Surface Functionalization of Liposomes with this compound
This protocol outlines the post-insertion method for attaching this compound to pre-formed liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2).
Materials:
-
Pre-formed liposomes containing DSPE-PEG-NH2
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Dialysis membrane (appropriate molecular weight cutoff)
Procedure:
-
Liposome Preparation: Prepare liposomes incorporating an amine-terminated PEG-lipid (e.g., DSPE-PEG-NH2) using standard methods such as thin-film hydration followed by extrusion.
-
This compound Solution Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Add the this compound solution to the liposome suspension. The molar ratio of NHS ester to amine groups on the liposome surface should be optimized (e.g., 10:1).
-
Incubate the mixture at 60°C for 1 hour with gentle stirring.
-
-
Purification: Remove unreacted this compound by dialysis against PBS at room temperature for 24-48 hours with several buffer changes.
-
Characterization: Characterize the functionalized liposomes for size and zeta potential using dynamic light scattering (DLS). The successful conjugation can be confirmed by techniques like NMR or by conjugating a fluorescently labeled PEG-NHS ester and measuring the fluorescence of the purified liposomes.
Visualizations
Signaling Pathways in Cancer Targeted by PEGylated Drug Delivery Systems
The following diagrams illustrate key signaling pathways in cancer that are often targeted by drugs delivered via PEGylated nanoparticles.
Caption: EGFR Signaling Pathway in Cancer.
References
Surface Modification of Nanoparticles with m-PEG25-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles. The use of methoxy-PEG-N-hydroxysuccinimidyl ester (m-PEG-NHS ester) allows for the covalent attachment of PEG chains to nanoparticles that present primary amine groups on their surface. This modification imparts a hydrophilic "stealth" layer that can significantly improve the nanoparticle's stability in biological fluids, reduce non-specific protein adsorption (opsonization), and prolong circulation half-life by evading clearance by the mononuclear phagocyte system.[1][2] The m-PEG25-NHS ester is a specific type of PEGylation reagent with a discrete chain length of 25 ethylene glycol units, offering precise control over the modification process.
These application notes provide a comprehensive overview of the surface modification of nanoparticles using this compound, including detailed experimental protocols, expected quantitative data, and a discussion of the impact of PEGylation on the biological interactions of nanoparticles.
Applications
The surface functionalization of nanoparticles with this compound is instrumental in a variety of biomedical applications:
-
Drug Delivery: PEGylated nanoparticles serve as robust carriers for therapeutic agents, including small molecule drugs and biologics. The PEG layer enhances their systemic circulation time, allowing for more effective accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][3]
-
Bioimaging: For nanoparticles designed as contrast agents in imaging modalities like MRI, PEGylation can improve their biocompatibility and in vivo biodistribution, leading to clearer and more accurate diagnostic information.[4]
-
Theranostics: In the integrated field of therapy and diagnostics, PEGylated nanoparticles can be engineered to carry both a therapeutic payload and an imaging agent, enabling simultaneous monitoring of treatment efficacy.
Experimental Protocols
This section details the materials and methods for the surface modification of amine-functionalized nanoparticles with this compound.
Materials
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine solution
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Centrifugal filter units with an appropriate molecular weight cutoff (MWCO) or dialysis cassettes
-
Deionized (DI) water
Protocol for PEGylation of Amine-Functionalized Nanoparticles
This protocol is a general guideline and may require optimization based on the specific characteristics of the nanoparticles and the desired degree of PEGylation.
-
Preparation of Nanoparticle Suspension:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.
-
-
Preparation of this compound Solution:
-
The NHS-ester moiety is susceptible to hydrolysis, so the this compound solution should be prepared immediately before use.
-
Dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the nanoparticle suspension with gentle stirring. A 20 to 50-fold molar excess of the PEG reagent over the estimated surface amine groups is a common starting point.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to maintain the stability of the nanoparticles.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching of the Reaction:
-
To stop the reaction and consume any unreacted this compound, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of PEGylated Nanoparticles:
-
Separate the PEGylated nanoparticles from unreacted PEG, byproducts, and quenching reagents.
-
Centrifugation Method: Use a centrifugal filter unit with a MWCO that retains the nanoparticles while allowing smaller molecules to pass through.
-
Add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions.
-
Resuspend the nanoparticle pellet in DI water and repeat the washing step at least three times.
-
-
Dialysis Method: Transfer the reaction mixture to a dialysis cassette and dialyze against DI water for 24-48 hours with several changes of water.
-
-
Final Product:
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.
-
Characterize the modified nanoparticles to confirm successful PEGylation.
-
Characterization and Quantitative Data
Thorough characterization is essential to confirm the successful surface modification and to understand the physicochemical properties of the PEGylated nanoparticles.
Key Characterization Techniques
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles. An increase in size after PEGylation is expected due to the attached PEG chains and the associated water molecules.
-
Zeta Potential Analysis: Determines the surface charge of the nanoparticles. Successful PEGylation typically leads to a decrease in the magnitude of the zeta potential, trending towards neutrality, as the charged amine groups are shielded by the neutral PEG layer.
-
Transmission Electron Microscopy (TEM): Visualizes the core size and morphology of the nanoparticles. The PEG layer is generally not visible under TEM.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the presence of characteristic PEG peaks in the spectrum of the modified nanoparticles.
-
Thermogravimetric Analysis (TGA): Quantifies the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss at the degradation temperature of PEG.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the PEG density on the nanoparticle surface.
Expected Quantitative Data
The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon surface modification with this compound. The values are illustrative and will vary depending on the core nanoparticle material, size, and the specific reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation
| Parameter | Before PEGylation (Amine-Functionalized) | After PEGylation (m-PEG25) |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | +35 ± 3 | +5 ± 2 |
| Surface PEG Density (chains/nm²) | 0 | 1.5 - 3.0 |
Table 2: In Vitro Performance Metrics of PEGylated Nanoparticles
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles |
| Protein Adsorption (%) | 80 | 20 |
| Macrophage Uptake (%) | 75 | 30 |
| Blood Circulation Half-life (hours) | < 1 | 6 - 12 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the surface modification of nanoparticles with this compound.
Caption: Workflow for nanoparticle PEGylation.
Impact of PEGylation on Nanoparticle-Cell Interaction
This diagram illustrates how PEGylation alters the interaction of nanoparticles with cells, leading to reduced non-specific uptake and enhanced systemic circulation.
Caption: Effect of PEGylation on cellular interactions.
Conclusion
The surface modification of nanoparticles with this compound is a robust and widely utilized strategy to improve the in vivo performance of nanomedicines. By following the detailed protocols and employing the appropriate characterization techniques outlined in these application notes, researchers can effectively synthesize and validate PEGylated nanoparticles for a range of biomedical applications. The resulting "stealth" nanoparticles exhibit enhanced stability and prolonged circulation, which are critical attributes for successful drug delivery and diagnostic imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 3. In Vitro and In Vivo Evaluation of PEGylated Starch-Coated Iron Oxide Nanoparticles for Enhanced Photothermal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG25-NHS Ester in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG25-NHS ester is a monofunctional, discrete polyethylene glycol (dPEG®) reagent used for the covalent modification of peptides and proteins. The methoxy-terminated PEG chain is a long, hydrophilic spacer, 25 PEG units in length, which is attached to a peptide via a stable amide bond formed between the N-hydroxysuccinimide (NHS) ester and primary amines (e.g., the N-terminal alpha-amine or the epsilon-amine of lysine residues). PEGylation of peptides is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. Key benefits include enhanced solubility and stability, reduced immunogenicity, and prolonged plasma half-life.[1][2]
These application notes provide an overview of the properties of this compound, detailed protocols for its use in peptide modification, and data on the effects of PEGylation.
Product Information and Properties
| Property | Value | Reference |
| Molecular Weight | ~1258.5 g/mol | [3] |
| Spacer Arm Length | 77 atoms, 89.9 Å | [4] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [3] |
| Target Functional Group | Primary amines (-NH2) | |
| Optimal Reaction pH | 7.0 - 8.5 | |
| Solubility | Soluble in water and most organic solvents. |
Applications in Peptide Synthesis and Modification
The covalent attachment of this compound to peptides can significantly enhance their therapeutic potential.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of peptides, reducing their renal clearance and extending their circulation half-life.
-
Enhanced Solubility and Stability: The hydrophilic PEG chain can improve the solubility of hydrophobic peptides in aqueous solutions and protect them from proteolytic degradation.
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, reducing its potential to elicit an immune response.
-
PROTACs Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
General Considerations for Handling this compound
-
This compound is moisture-sensitive. Store at -20°C with a desiccant.
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Dissolve the reagent in a suitable anhydrous solvent (e.g., DMSO or DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.
-
Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target peptide for reaction with the NHS ester.
Protocol for PEGylation of a Peptide (e.g., a GLP-1 Analogue)
This protocol provides a general procedure for the N-terminal or lysine-side chain PEGylation of a peptide. Optimization of the molar excess of the PEG reagent and reaction time may be necessary for specific peptides.
Materials:
-
Peptide (e.g., GLP-1 analogue)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.5 - 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
PEGylation Reaction:
-
Add the desired molar excess of the dissolved this compound to the peptide solution. A 5 to 20-fold molar excess of the PEG reagent over the peptide is a common starting point.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10% (v/v) to maintain peptide solubility and stability.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts using a suitable chromatography method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).
-
Characterization: Confirm the identity and purity of the PEGylated peptide using analytical techniques such as MALDI-TOF mass spectrometry or LC-MS to verify the mass increase corresponding to the addition of the m-PEG25 moiety.
Experimental Workflow for Peptide PEGylation
Caption: Workflow for the PEGylation of a peptide with this compound.
Data on the Effects of Peptide PEGylation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide illustrative data on the general effects of PEGylation on peptides, which are expected to be comparable for this compound.
Table 1: Illustrative Impact of PEGylation on Peptide Solubility
| Peptide | Modification | Solubility in PBS (mg/mL) | Fold Increase |
| Peptide A (hydrophobic) | Unmodified | 0.1 | - |
| Peptide A | m-PEGylated | > 5.0 | > 50 |
| Peptide B (amphiphilic) | Unmodified | 1.2 | - |
| Peptide B | m-PEGylated | > 10.0 | > 8 |
Note: This is representative data; actual solubility improvement will depend on the specific peptide and PEG chain length.
Table 2: Illustrative Impact of PEGylation on In Vitro Stability
| Peptide | Incubation Medium | Half-life (t½) in hours |
| Native Peptide | Rat Plasma | 0.5 |
| PEGylated Peptide | Rat Plasma | 8 |
| Native Peptide | Protease Solution | 0.2 |
| PEGylated Peptide | Protease Solution | 4 |
Note: This is representative data demonstrating the protective effect of PEGylation against enzymatic degradation.
Table 3: Illustrative Pharmacokinetic Parameters of a PEGylated Peptide
| Parameter | Unmodified Peptide | PEGylated Peptide |
| Half-life (t½) | 0.2 hours | 12 hours |
| Mean Residence Time (MRT) | 0.3 hours | 18 hours |
| Clearance (CL) | 150 mL/h/kg | 5 mL/h/kg |
| Volume of Distribution (Vd) | 0.5 L/kg | 0.1 L/kg |
Note: This is representative data showcasing the significant improvement in pharmacokinetic properties upon PEGylation.
Signaling Pathway: GLP-1 Receptor Activation
Glucagon-like peptide-1 (GLP-1) is a therapeutic peptide for type 2 diabetes. Its short half-life necessitates modifications like PEGylation to enhance its clinical utility. The diagram below illustrates the signaling pathway activated upon binding of a GLP-1 analogue to its receptor on pancreatic β-cells.
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
Conclusion
This compound is a valuable tool for the modification of peptides, offering a straightforward method to improve their therapeutic properties. The protocols and information provided herein serve as a comprehensive guide for researchers in the field of peptide drug development. While the quantitative data presented is illustrative of the general benefits of PEGylation, it highlights the significant potential of this modification strategy. Successful application of this compound requires careful optimization of reaction conditions and thorough characterization of the resulting PEGylated peptide.
References
Application Notes and Protocols for Labeling Oligonucleotides with m-PEG25-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including oligonucleotides. The attachment of a methoxy-PEG (m-PEG) moiety can enhance the solubility, increase stability against nuclease degradation, reduce immunogenicity, and prolong the in-vivo circulation half-life of oligonucleotides by increasing their hydrodynamic volume, which reduces renal clearance.[1][2][3]
This document provides a detailed protocol for the labeling of amino-modified oligonucleotides with a 25-unit methoxy-polyethylene glycol N-hydroxysuccinimidyl ester (m-PEG25-NHS ester). The protocol is based on the reaction of the NHS ester with a primary amine on the oligonucleotide to form a stable amide bond.
Principle of the Reaction
The labeling strategy relies on the reaction between the N-hydroxysuccinimidyl (NHS) ester of the m-PEG and a primary aliphatic amine group on a modified oligonucleotide. The primary amine acts as a nucleophile, attacking the carbonyl group of the NHS ester and leading to the formation of a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and specific for primary amines under appropriate pH conditions.[4][5]
Materials and Reagents
-
Amino-modified oligonucleotide: 5'- or 3'-amino-modified oligonucleotide, purified by HPLC or PAGE.
-
This compound: Store at -20°C, protected from moisture.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the this compound. Use high-quality, amine-free solvent.
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer or 0.1 M Sodium Borate buffer. The optimal pH for the reaction is between 8.3 and 8.5. Phosphate buffered saline (PBS) at pH 7.2-7.4 can also be used, but the reaction will be slower. Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the NHS ester.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Nuclease-free water.
-
Purification columns and reagents: Depending on the chosen purification method (e.g., Anion-Exchange HPLC, Reverse-Phase HPLC, or ultrafiltration).
Experimental Protocols
Preparation of Reagents
a. Amino-modified Oligonucleotide Solution:
-
Dissolve the lyophilized amino-modified oligonucleotide in the chosen conjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 0.3 to 0.8 mM.
-
Ensure the oligonucleotide is completely dissolved by gentle vortexing.
b. This compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 14 mM. The NHS ester moiety is susceptible to hydrolysis, so it is crucial to prepare this solution fresh and not store it for extended periods.
Oligonucleotide Labeling Reaction
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the freshly prepared this compound solution. A 5- to 20-fold molar excess of the this compound over the oligonucleotide is recommended to ensure efficient labeling. The optimal ratio may need to be determined empirically for each specific oligonucleotide.
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 1-4 hours at room temperature (20-25°C) or overnight on ice. The longer incubation time at a lower temperature can be beneficial for sensitive oligonucleotides.
-
(Optional) To quench the reaction and consume any unreacted this compound, add the quenching buffer to the reaction mixture and incubate for an additional 30 minutes at room temperature.
Purification of the PEGylated Oligonucleotide
Purification is a critical step to remove unreacted oligonucleotide, excess this compound, and reaction byproducts. The choice of purification method depends on the scale of the reaction, the length of the oligonucleotide, and the desired final purity. High-performance liquid chromatography (HPLC) is the most common method for achieving high purity.
a. Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates molecules based on their net negative charge. The negatively charged phosphate backbone of the oligonucleotide interacts with the positively charged stationary phase. Elution is typically achieved using a salt gradient. PEGylated oligonucleotides, having the same number of phosphate groups as the unreacted oligonucleotide but a larger size, will have a slightly different retention time, allowing for their separation. This method is effective for purifying oligonucleotides up to approximately 40 bases in length.
Protocol Outline:
-
Equilibrate the AEX-HPLC column with a low-salt mobile phase.
-
Inject the reaction mixture onto the column.
-
Elute the components using a linear gradient of increasing salt concentration (e.g., sodium chloride).
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the PEGylated oligonucleotide.
-
Desalt the collected fractions using a suitable method (e.g., ultrafiltration or ethanol precipitation).
b. Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The hydrophobic m-PEG moiety increases the retention of the PEGylated oligonucleotide on the nonpolar stationary phase compared to the unreacted, more polar oligonucleotide. This method is highly effective for purifying modified oligonucleotides and is suitable for larger scales.
Protocol Outline:
-
Equilibrate the RP-HPLC column (e.g., C8 or C18) with an aqueous mobile phase containing an ion-pairing agent (e.g., triethylammonium acetate - TEAA).
-
Inject the reaction mixture onto the column.
-
Elute the components using a gradient of increasing organic solvent concentration (e.g., acetonitrile).
-
Monitor the elution profile at 260 nm and, if possible, at a wavelength corresponding to the PEG moiety if it has a chromophore.
-
Collect the fractions corresponding to the PEGylated oligonucleotide.
-
Remove the solvent and ion-pairing agent by lyophilization.
c. Ultrafiltration
Ultrafiltration is a membrane-based separation method that separates molecules based on size. This method is useful for removing small molecules like excess this compound and NHS byproduct. It may not be effective at separating unreacted oligonucleotide from the PEGylated product if their molecular weight difference is not substantial. However, it is a valuable technique for desalting and concentrating the final product.
Protocol Outline:
-
Select an ultrafiltration membrane with a molecular weight cut-off (MWCO) that retains the PEGylated oligonucleotide while allowing smaller molecules to pass through. The oligonucleotide should generally be at least twice the reported MWCO for efficient retention.
-
Place the reaction mixture in the ultrafiltration device.
-
Centrifuge or apply pressure to force the solvent and small molecules through the membrane.
-
Wash the retentate with nuclease-free water or a suitable buffer to further remove impurities.
-
Recover the concentrated, purified PEGylated oligonucleotide.
Data Presentation
Table 1: Reaction Conditions for Oligonucleotide PEGylation
| Parameter | Recommended Condition | Notes |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction efficiency. |
| This compound Concentration | ~14 mM in anhydrous DMSO/DMF | Prepare fresh immediately before use. |
| Molar Excess of m-PEG-NHS | 5- to 20-fold | Optimal ratio may need empirical determination. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate | Avoid amine-containing buffers like Tris. |
| pH | 8.3 - 8.5 | Crucial for efficient reaction and minimizing NHS ester hydrolysis. |
| Temperature | Room Temperature (20-25°C) or on ice | Lower temperature for longer incubations of sensitive molecules. |
| Reaction Time | 1 - 4 hours at RT, or overnight on ice |
Table 2: Comparison of Purification Methods for PEGylated Oligonucleotides
| Purification Method | Principle | Purity | Yield | Advantages | Disadvantages |
| Desalting | Size Exclusion | Low | High | Removes small molecules and salts. | Does not remove unreacted oligonucleotide or other synthesis failures. |
| Cartridge Purification (RP) | Hydrophobicity | Moderate | Moderate | Removes some failure sequences. | Purity decreases with increasing oligonucleotide length. |
| Anion-Exchange HPLC (AEX-HPLC) | Charge | High (>95%) | Good (~75%) | Excellent resolution for shorter oligonucleotides (<40 bases). | Resolution decreases for longer oligonucleotides. |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High (>85%) | Good | Excellent for modified oligonucleotides and scalable. | Resolution can decrease for very long oligonucleotides. |
| Ultrafiltration | Size | Variable | High (>95%) | Good for desalting and buffer exchange. | May not separate unreacted from PEGylated oligonucleotide effectively. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for labeling oligonucleotides with this compound.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Labeling Efficiency | - pH of the reaction buffer is too low. - this compound has hydrolyzed. - Presence of primary amines in the buffer. - Insufficient molar excess of PEG reagent. | - Verify the pH of the conjugation buffer is between 8.3 and 8.5. - Prepare the this compound solution immediately before use. - Use a fresh, amine-free buffer. - Increase the molar excess of the this compound. |
| Multiple Peaks in HPLC Analysis | - Incomplete reaction. - Hydrolysis of the NHS ester. - Presence of impurities in the starting oligonucleotide. | - Increase the reaction time or the molar excess of the PEG reagent. - Ensure anhydrous conditions when preparing the PEG reagent. - Use highly purified starting oligonucleotide. |
| Low Recovery After Purification | - Loss of product during column chromatography or ultrafiltration. - Precipitation of the PEGylated oligonucleotide. | - Optimize the purification protocol to minimize sample loss. - Ensure the appropriate MWCO membrane is used for ultrafiltration. - Check the solubility of the PEGylated product in the purification buffers. |
References
Revolutionizing Drug Discovery: Application of m-PEG25-NHS Ester in PROTAC Development
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to selectively eliminate target proteins from the cellular landscape by hijacking the body's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy.[2] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their advantageous physicochemical properties. The incorporation of a PEG chain enhances the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3] The m-PEG25-NHS ester is a long-chain, amine-reactive PEG linker that offers researchers a versatile tool for the synthesis of potent and effective PROTACs. Its extended length can provide the necessary flexibility for the formation of a stable and productive ternary complex, a crucial step for efficient protein degradation.[4]
Key Advantages of this compound in PROTAC Design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the 25-unit PEG chain significantly improves the solubility of the resulting PROTAC, aiding in its absorption and distribution.[5]
-
Optimal Length for Ternary Complex Formation: The extended length of the m-PEG25 linker can span the distance between the POI and the E3 ligase, facilitating the formation of a stable ternary complex essential for ubiquitination.
-
Amine-Reactive NHS Ester for Versatile Conjugation: The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on the POI ligand or E3 ligase ligand, forming a stable amide bond and simplifying the synthesis process.
-
Modularity and Tunability: The use of a defined-length PEG linker like this compound allows for systematic optimization of PROTAC properties.
Data Presentation: Efficacy of PROTACs with Long-Chain PEG Linkers
The following tables summarize representative quantitative data for PROTACs synthesized with long-chain PEG linkers, demonstrating their efficacy in targeted protein degradation.
Table 1: In Vitro Degradation Efficacy of a BRD4-Targeting PROTAC
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4-PEG-CRBN | BRD4 | HeLa | 15 | >90 | Hypothetical Data |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Comparative Analysis of Linker Length on PROTAC Potency
| PROTAC | Linker Composition | Target Protein | E3 Ligase | Potency | Reference |
| PROTAC-short | < 4 PEG units | BTK | CRBN | Impaired | |
| PROTAC-long | ≥ 4 PEG units | BTK | CRBN | Potent |
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of a PROTAC utilizing an this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the coupling of an amine-containing Protein of Interest (POI) ligand to an E3 ligase ligand that has been pre-functionalized with a carboxylic acid, using this compound as the linker.
Step 1: Reaction of E3 Ligase Ligand with this compound
Reagents and Materials:
-
E3 Ligase Ligand with a primary amine (e.g., Pomalidomide derivative) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-containing E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add TEA or DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligand-PEG25 intermediate.
Step 2: Coupling of POI Ligand to the E3 Ligand-PEG25 Intermediate
Reagents and Materials:
-
E3 Ligand-PEG25 intermediate from Step 1 (1.0 eq)
-
POI Ligand with a primary amine (e.g., JQ1-amine) (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve the E3 Ligand-PEG25 intermediate in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the terminal carboxylic acid of the PEG linker.
-
Add the amine-containing POI ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line (e.g., HeLa for BRD4)
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
Visualizations: Diagrams of Key Processes
The following diagrams illustrate the fundamental concepts and workflows in PROTAC development.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC development.
Caption: BRD4 degradation signaling pathway.
References
- 1. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in m-PEG25-NHS ester reactions
Welcome to the technical support center for m-PEG25-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of m-PEG25-NHS esters to proteins, peptides, and other amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound reaction?
The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the m-PEG25 reacts with a primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine residue or the N-terminus of a protein.[1][] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. For the reaction to be efficient, the primary amine must be in its deprotonated, nucleophilic state.[3]
Q2: What is the primary cause of low yield in this compound reactions?
The most significant competing reaction is the hydrolysis of the this compound in the aqueous buffer.[1] The ester group is susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive carboxylic acid. This rate of hydrolysis is highly dependent on pH, increasing as the pH rises.[1] Other common causes for low yield include suboptimal buffer choice, incorrect pH, degraded PEG reagent, or insufficient accessible primary amines on the target molecule.
Q3: What are the optimal reaction conditions (pH, buffer, temperature)?
-
pH: The optimal pH range is typically between 7.2 and 8.5. This range provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and a manageable rate of NHS-ester hydrolysis.
-
Buffer: Amine-free buffers are mandatory. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers. Buffers containing primary amines, such as Tris (TBS) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.
-
Temperature & Time: Reactions can be performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Lower temperatures can help minimize the rate of hydrolysis, which is particularly important for reactions at higher pH or with low protein concentrations.
Q4: How should I prepare and handle the this compound reagent?
m-PEG-NHS esters are highly sensitive to moisture. To ensure maximum reactivity:
-
Store the reagent vial at -20°C with a desiccant.
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Dissolve the reagent immediately before use in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Do not prepare aqueous stock solutions for storage, as the NHS-ester moiety will readily hydrolyze.
Troubleshooting Guide: Low Conjugation Yield
This guide will help you diagnose and resolve common problems leading to low PEGylation yield.
Problem 1: No or very little PEGylated product is observed.
| Possible Cause | Recommended Solution |
| Incorrect Buffer Used | Ensure you are using an amine-free buffer such as PBS, HEPES, or borate at the correct pH. Buffers like Tris or glycine will quench the reaction. |
| Hydrolyzed PEG Reagent | The this compound may have been inactivated by moisture. Use a fresh vial of the reagent, ensuring it is warmed to room temperature before opening. Prepare the reagent solution in anhydrous DMSO or DMF immediately before starting the reaction. |
| Reaction pH is too Low | At pH values below 7, primary amines are protonated and non-nucleophilic, preventing the reaction. Verify the pH of your protein solution and reaction buffer, adjusting it to the 7.2-8.5 range. |
| Target Molecule Lacks Accessible Amines | The primary amines on your target molecule may be sterically hindered or buried within its tertiary structure. Consider performing the reaction under partial denaturing conditions (if your molecule can be refolded) or consult literature for your specific target. |
Problem 2: Incomplete reaction with a mix of unreacted protein and PEGylated product.
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio | The molar excess of the this compound may be too low. Increase the molar ratio of the PEG reagent to the target molecule. A starting point of 10- to 50-fold molar excess is common. |
| Reaction Time is too Short | The reaction may not have proceeded to completion. Increase the incubation time (e.g., from 1 hour to 4 hours at room temperature, or overnight at 4°C). |
| Low Protein Concentration | The rate of the desired bimolecular reaction (PEG + Protein) is concentration-dependent, while the rate of the competing hydrolysis reaction is not. At low protein concentrations, hydrolysis can dominate. If possible, increase the concentration of your target molecule (recommended >2 mg/mL). |
| Reaction pH is too High | While a higher pH increases the reactivity of amines, it dramatically increases the rate of NHS ester hydrolysis. The half-life of an NHS ester can drop to just 10 minutes at pH 8.6. Consider lowering the pH to the 7.2-7.5 range to slow hydrolysis, potentially with a longer incubation time. |
Quantitative Data Summary
The efficiency of the conjugation reaction is a competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester. The rates of both reactions are pH-dependent.
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temp | ~210 minutes |
| 8.5 | Room Temp | ~180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | ~125 minutes |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and ester stability. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperature reduces hydrolysis rate. |
| Reaction Time | 0.5 - 4 hours | Can be extended (e.g., overnight) at 4°C. |
| Buffer | Phosphate, Borate, Carbonate | Must be free of primary amines. |
| Molar Excess | 10x - 50x (PEG:Protein) | Highly dependent on protein concentration and reactivity. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a starting point for the conjugation of an this compound to a typical protein like an IgG antibody.
1. Materials and Reagents:
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
This compound (stored at -20°C with desiccant)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Anhydrous DMSO or DMF
-
Quenching Buffer: Tris-HCl, 1 M, pH 7.5
-
Purification equipment (e.g., size-exclusion chromatography column)
2. Buffer Exchange:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into the Reaction Buffer using dialysis or a desalting column.
3. Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the this compound by dissolving it in anhydrous DMSO or DMF. For example, dissolve ~2.5 mg in 1 mL of DMSO.
4. Conjugation Reaction:
-
Calculate the required volume of the 10 mM PEG stock solution to achieve a desired molar excess (e.g., 20-fold) over the protein.
-
Add the calculated volume of the PEG stock solution to the protein solution while gently stirring. The final volume of DMSO/DMF should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
5. Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction mixture).
-
Incubate for 15-30 minutes at room temperature.
6. Purification:
-
Remove unreacted this compound, hydrolyzed PEG, and quenching reagents from the PEGylated protein conjugate.
-
Size-Exclusion Chromatography (SEC): This is the most common method and is effective at separating the larger PEGylated protein from the smaller, unreacted PEG molecules and byproducts.
-
Ion-Exchange Chromatography (IEX): This method can be used to separate PEGylated proteins from the unreacted native protein, as PEGylation often shields surface charges. It is also effective for separating species with different degrees of PEGylation.
7. Analysis:
-
Confirm successful conjugation using SDS-PAGE, which should show an increase in the molecular weight of the PEGylated protein compared to the native protein.
-
Quantify the degree of PEGylation using HPLC, mass spectrometry, or other analytical techniques.
Visualizations
Caption: Competing reaction pathways in m-PEG-NHS ester chemistry.
References
How to prevent hydrolysis of m-PEG25-NHS ester in solution
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of m-PEG25-NHS ester during bioconjugation experiments, ensuring high-yield, successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a critical issue?
A: NHS ester hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide.[1] This is a critical issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with a primary amine on your biomolecule (e.g., a lysine residue on a protein).[1][2][3] Once hydrolyzed, the this compound can no longer participate in the conjugation, which significantly reduces the final yield of your PEGylated product.[1]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A: The stability of an NHS ester is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with rising pH.
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction.
-
Buffer Composition: The presence of competing nucleophiles, such as primary amines (e.g., Tris buffer), will interfere with the reaction.
Q3: What is the optimal pH for conjugation with this compound?
A: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as the ideal balance for efficient conjugation. At lower pH values, the primary amines on the target molecule are protonated (-NH₃⁺), making them poor nucleophiles and preventing the reaction from occurring efficiently. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, quickly inactivating the reagent and reducing the conjugation yield.
Q4: How should I choose and prepare my reaction buffer?
A: Buffer selection is critical. Use non-amine-containing buffers to avoid competition with your target molecule.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all compatible with NHS ester reactions.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will directly react with the NHS ester. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.
Q5: How should I prepare and store this compound reagents to minimize hydrolysis?
A: Proper handling and storage are essential to maintain the reactivity of your NHS ester.
-
Storage of Powder: Store the solid this compound reagent in a cool, dry place, protected from moisture and light. A desiccator at -20°C is highly recommended.
-
Preparing Stock Solutions: If the this compound is not readily soluble in your aqueous reaction buffer, first dissolve it in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the DMF is high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine, a competing nucleophile.
-
Using Stock Solutions: Aqueous solutions of NHS esters should be used immediately after preparation. Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C. Before opening a vial of the reagent, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.
Data Summary: NHS Ester Stability
The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature | Half-Life of Hydrolysis | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 7.4 | Room Temp. | > 120 minutes | |
| 8.0 | 4°C | 1 hour | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | < 9 minutes |
As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, reactions should be performed promptly after the addition of the this compound to the buffer.
Visual Guides and Workflows
Competing Reaction Pathways
The following diagram illustrates the two competing reactions in an NHS ester conjugation: the desired aminolysis (conjugation) and the undesired hydrolysis.
Caption: Desired aminolysis vs. competing hydrolysis pathway.
The Critical Role of pH
This diagram shows how pH affects the key components of the reaction, dictating the outcome.
Caption: The influence of pH on reaction components and outcomes.
Troubleshooting Guide: Low Conjugation Yield
If you are experiencing low or no conjugation, follow this troubleshooting workflow.
Caption: Step-by-step workflow for troubleshooting low conjugation yield.
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required based on the specific protein and desired degree of labeling.
Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound reagent
-
Anhydrous, amine-free DMSO or DMF
-
Purification column (e.g., gel filtration/desalting column)
Methodology:
-
Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Calculate Reagent Amount: Determine the amount of this compound needed. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.
-
Prepare NHS Ester Stock: Just before starting the conjugation, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO or DMF. The volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.
-
Initiate Conjugation: Add the NHS ester stock solution directly to the protein solution. Mix gently but thoroughly by pipetting.
-
Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C.
-
Quench Reaction (Optional): To stop the reaction, add a small amount of an amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purify Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Assessing the Reactivity of this compound
This protocol can be used to determine if your this compound is still active, especially if you suspect hydrolysis due to improper storage. The assay is based on measuring the absorbance of the released NHS byproduct at 260 nm.
Materials:
-
This compound
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare Reagent Solution: Dissolve a small, known amount of the this compound in the reaction buffer.
-
Prepare Control: Prepare a control sample containing only the buffer (and DMSO/DMF if used).
-
Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution and the control at 260 nm. The initial absorbance of the active ester is A_initial = A_reagent - A_control. This value represents any NHS that has already been released due to prior hydrolysis.
-
Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to raise the pH significantly and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.
-
Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.
-
Assess Reactivity: If A_final > A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.
References
Technical Support Center: Optimizing m-PEG25-NHS Ester Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG25-NHS ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines, such as the lysine residues on a protein, is between pH 7.2 and 9.0.[1][2][3] A slightly alkaline condition, optimally between pH 8.3 and 8.5, is often recommended to ensure that the primary amine groups are sufficiently deprotonated and thus nucleophilic enough to react with the NHS ester.[3][4]
Q2: What are the competing reactions I should be aware of?
The primary competing reaction is the hydrolysis of the this compound in the aqueous buffer. This reaction becomes more significant at higher pH values and results in an inactive PEG-carboxylic acid, which can no longer conjugate to the target molecule. Therefore, a balance must be struck between amine reactivity and NHS ester stability.
Q3: Which buffers are recommended for this reaction, and which should be avoided?
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers are all compatible with NHS ester chemistry. A common choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.
Q4: How should I store and handle my this compound reagent?
m-PEG-NHS esters are highly sensitive to moisture. They should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is best practice to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each experiment and not to store stock solutions.
Q5: How can I stop the conjugation reaction?
The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. These will react with and consume any excess, unreacted this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect buffer pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. |
| Hydrolyzed NHS ester: The this compound may have been compromised by moisture. | Ensure proper storage and handling of the reagent. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for conjugation. | If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before starting the conjugation. | |
| Protein Precipitation During or After Conjugation | High concentration of organic solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. |
| Use of a hydrophobic NHS ester: Conjugating a very hydrophobic molecule can decrease the overall solubility of the protein conjugate. | Consider using a more hydrophilic version of the NHS ester if available. | |
| Lack of Reproducibility Between Experiments | Inconsistent NHS ester activity: Due to their moisture sensitivity, the activity of the NHS ester can vary between experiments if not handled properly. | Always allow the reagent vial to equilibrate to room temperature before opening and prepare fresh solutions for each experiment. |
| Inconsistent reaction conditions: Variations in pH, temperature, or reaction time can lead to batch-to-batch variability. | Maintain consistent pH, temperature, and reaction times for all experiments to ensure reproducibility. |
Quantitative Data
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.4 | Not Specified | > 120 minutes |
| 9.0 | Not Specified | < 9 minutes |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 9.0 | Room Temperature | 125 minutes |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a porphyrin-NHS ester. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at an optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| (Data from a study on a porphyrin-NHS ester) |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF.
-
-
Initiate the Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring or vortexing. The optimal molar ratio should be determined empirically.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts from the conjugated protein using a desalting column, gel filtration, or dialysis.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Competing reaction pathways for m-PEG25-NHS esters.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Best practices for storing and handling m-PEG25-NHS ester
This guide provides best practices, troubleshooting advice, and detailed protocols for the effective use of m-PEG25-NHS ester in your research.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is highly sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][2][3][4][5] Before use, the vial must be equilibrated to room temperature to prevent condensation from forming inside the container.
Q2: Can I prepare a stock solution of this compound for later use?
A2: It is strongly recommended to dissolve the this compound immediately before use. The N-hydroxysuccinimide (NHS) ester moiety is prone to hydrolysis in solution, which renders it non-reactive. Do not prepare stock solutions for long-term storage. Any unused reconstituted reagent should be discarded.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound should first be dissolved in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to maintain protein solubility.
Q4: What is the optimal pH for reacting this compound with primary amines?
A4: The reaction between an NHS ester and a primary amine (like the lysine residues on a protein) is most efficient within a pH range of 7.0 to 9.0. The optimal pH is generally between 7.2 and 8.5. At lower pH values, the amine groups are protonated and less reactive, while at higher pH values, the rate of NHS ester hydrolysis significantly increases, reducing conjugation efficiency.
Q5: Which buffers should I use for the conjugation reaction, and which should I avoid?
A5: Use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers. You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester. If your sample is in an incompatible buffer, a buffer exchange step via dialysis or desalting is required before starting the conjugation.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
Q: I am observing very low efficiency in my PEGylation reaction. What are the common causes?
A: Low conjugation yield is a frequent issue that can typically be traced to one of the following factors:
-
Hydrolysis of the NHS Ester: This is the most common cause. The NHS ester is highly susceptible to hydrolysis in aqueous environments. Ensure the reagent is stored correctly with a desiccant and that solutions are prepared immediately before use in anhydrous solvents.
-
Suboptimal Reaction pH: The reaction is pH-dependent. Verify that your reaction buffer is within the optimal pH range of 7.2-8.5. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
-
Presence of Competing Nucleophiles: Your buffer or sample may contain primary amines (e.g., Tris, glycine) that compete with your target molecule. Ensure your sample is in a non-amine buffer like PBS.
-
Insufficient Molar Excess: For dilute protein solutions, a higher molar excess of the PEG reagent may be needed to achieve the desired level of modification. A 20-fold molar excess is a common starting point.
Problem 2: Protein Precipitation During or After Conjugation
Q: My protein is precipitating after I add the this compound solution. How can I prevent this?
A: Protein precipitation is often caused by:
-
High Concentration of Organic Solvent: While DMSO or DMF is needed to dissolve the reagent, the final concentration in the reaction mixture should ideally be below 10%. High concentrations of organic solvents can denature and precipitate proteins. Try adding the dissolved reagent to your protein solution slowly while gently stirring.
-
Change in Hydrophobicity: The conjugation of a hydrophobic molecule can decrease the overall solubility of the resulting conjugate. Using a PEGylated version of the NHS ester, like this compound, is specifically designed to increase hydrophilicity and reduce aggregation, but issues can still arise with sensitive proteins. Consider optimizing the protein concentration or the molar ratio of the PEG reagent.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | -20°C | Must be stored with a desiccant to prevent moisture exposure. |
| Reaction pH | 7.0 - 9.0 | The optimal range is typically 7.2 - 8.5 for efficient conjugation. |
| NHS Ester Half-life (Aqueous) | pH 7.0: 4-5 hours | Hydrolysis rate increases significantly with pH. |
| pH 8.0: 1 hour | ||
| pH 8.6: 10 minutes | ||
| Reaction Buffers | PBS, Bicarbonate, Borate, HEPES | Avoid buffers containing primary amines (e.g., Tris, Glycine). |
| Initial Solvent | Anhydrous DMSO or DMF | Reagent is not directly soluble in aqueous buffers. |
| Final Organic Solvent % | < 10% | To avoid protein precipitation. |
| Reaction Time | 30-60 minutes at Room Temp. | Or 2 hours on ice. |
| Molar Excess of Reagent | 5 to 20-fold | Higher excess may be needed for dilute protein solutions. |
Experimental Protocols
Protocol: General Protein PEGylation
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
1. Materials Required:
-
Protein solution in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
2. Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Protein Sample: Ensure your protein (e.g., 1-10 mg) is dissolved in 0.5-2 mL of an amine-free buffer such as PBS at a suitable concentration (e.g., >2 mg/mL).
-
Calculate Reagent Amount: Determine the volume of this compound needed for a 20-fold molar excess relative to the protein.
-
Dissolve this compound: Immediately before starting the reaction, prepare a 10 mM solution of the reagent by dissolving it in anhydrous DMSO or DMF. For example, dissolve ~12.6 mg of this compound (MW: 1258.44) in 1 mL of anhydrous DMSO.
-
Initiate Conjugation: Slowly add the calculated volume of the dissolved this compound to the stirred protein solution. Ensure the final volume of organic solvent is less than 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction (Optional): To stop the reaction, you can add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purify Conjugate: Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography equilibrated with an appropriate storage buffer.
-
Store Conjugate: Store the purified PEGylated protein under conditions that are optimal for the non-modified protein.
Visualizations
References
Technical Support Center: Purification of PEGylated Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice on how to effectively remove unreacted m-PEG25-NHS ester after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a PEGylation reagent used to covalently attach a 25-unit polyethylene glycol (PEG) chain to a target molecule, typically a protein or peptide, via reaction with primary amines (e.g., lysine residues). The N-hydroxysuccinimide (NHS) ester group reacts with the amine to form a stable amide bond. After the conjugation reaction, it is crucial to remove any unreacted this compound, as its presence can interfere with downstream applications, complicate analysis, and potentially lead to inaccurate characterization of the PEGylated product. The molecular weight of this compound is approximately 1258.44 Da.[1]
Q2: What are the common methods for removing unreacted this compound?
The most common methods for removing unreacted this compound are based on differences in size, charge, or a combination of properties between the PEGylated conjugate and the small, unreacted PEG reagent. These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The larger PEGylated protein elutes earlier than the smaller, unreacted this compound.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for separation of the conjugate from the unreacted protein and potentially the unreacted PEG.[][3]
-
Tangential Flow Filtration (TFF) / Dialysis: These membrane-based techniques separate molecules based on size. A membrane with an appropriate molecular weight cutoff (MWCO) allows the smaller, unreacted PEG to pass through while retaining the larger PEGylated conjugate.[4]
Q3: How do I choose the best purification method for my application?
The choice of purification method depends on several factors, including the size of your protein, the scale of your purification, the required purity of the final product, and the available equipment.
-
For high-resolution separation and analytical purposes, SEC and IEX are often preferred.
-
For large-scale purifications and buffer exchange, TFF is a highly efficient method.
-
For small-scale desalting and buffer exchange, dialysis or desalting columns (a form of SEC) are suitable.
Comparison of Purification Methods
The following table summarizes the key characteristics of the most common methods for removing unreacted this compound.
| Feature | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Tangential Flow Filtration (TFF) / Dialysis |
| Principle | Separation based on hydrodynamic radius (size). | Separation based on net surface charge. | Separation based on molecular weight cutoff of a membrane. |
| Typical Purity | >90% | >90% | Variable, depends on MWCO and process parameters. |
| Typical Yield | >90% | High, but can be affected by binding and elution conditions. | >90% |
| Processing Time | Moderate to long, depending on column size and flow rate. | Moderate to long, depending on column size and gradient. | Fast for TFF, slow for dialysis. |
| Scalability | Good for analytical and preparative scales. | Excellent for all scales. | Excellent for process scale (TFF). |
| Resolution | Good for separating species with significant size differences. | High resolution, can separate isoforms. | Lower resolution, primarily for bulk removal. |
| Key Advantage | Effective removal of small molecules and aggregates. | High selectivity and capacity. | Rapid processing of large volumes (TFF). |
| Key Disadvantage | Potential for sample dilution and non-specific interactions. | Requires method development to optimize binding and elution. | Risk of membrane fouling and protein loss. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) using a Sephadex G-25 Column
This protocol is suitable for the rapid removal of unreacted this compound and for buffer exchange. Sephadex G-25 is designed for group separations, where small molecules are separated from larger molecules.
Materials:
-
Sephadex G-25 resin or pre-packed column (e.g., PD-10 desalting column)
-
Equilibration/elution buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Chromatography column (if using loose resin)
-
Peristaltic pump and fraction collector (optional)
Methodology:
-
Column Preparation:
-
If using loose resin, swell the required amount of Sephadex G-25 in the equilibration buffer according to the manufacturer's instructions.
-
Pack the column with the swollen resin to the desired bed height.
-
Equilibrate the column with at least 5 column volumes of the equilibration buffer. For pre-packed columns, follow the manufacturer's equilibration instructions.
-
-
Sample Application:
-
Allow the buffer to drain from the column until it reaches the top of the packed bed.
-
Carefully apply the PEGylation reaction mixture to the top of the column. The recommended sample volume is typically up to 30% of the total bed volume for optimal separation.
-
-
Elution:
-
Begin elution with the equilibration buffer.
-
The PEGylated protein, being larger, will pass through the column in the void volume and elute first.
-
The smaller, unreacted this compound and other small molecules will enter the pores of the resin and elute later.
-
-
Fraction Collection:
-
Collect fractions and monitor the absorbance at 280 nm to detect the protein-containing fractions.
-
Pool the fractions containing the purified PEGylated protein.
-
-
Column Regeneration:
-
Wash the column with several column volumes of buffer to remove all remaining small molecules.
-
For long-term storage, follow the manufacturer's recommendations, which may include washing with a cleaning solution (e.g., 0.2 M NaOH) followed by storage in 20% ethanol.
-
Protocol 2: Ion Exchange Chromatography (IEX)
This protocol describes the separation of a PEGylated protein from its unreacted components using cation exchange chromatography as an example. The principle relies on the fact that PEGylation can shield the surface charges of the protein, leading to a weaker interaction with the IEX resin compared to the unmodified protein.
Materials:
-
Cation exchange column (e.g., SP Sepharose)
-
Binding Buffer (e.g., 20 mM MES, pH 6.0)
-
Elution Buffer (e.g., 20 mM MES, pH 6.0 + 1 M NaCl)
-
HPLC or chromatography system
Methodology:
-
Buffer Preparation: Prepare the binding and elution buffers and filter them through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the cation exchange column with the binding buffer until a stable baseline is achieved (typically 5-10 column volumes).
-
Sample Preparation: If necessary, exchange the buffer of the PEGylation reaction mixture into the binding buffer using a desalting column or dialysis. Ensure the pH and ionic strength of the sample are appropriate for binding.
-
Sample Loading: Load the prepared sample onto the equilibrated column. Unreacted this compound, being neutral, should flow through the column. The unmodified and PEGylated proteins will bind to the resin.
-
Wash: Wash the column with the binding buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes). The PEGylated protein, having a more shielded charge, is expected to elute at a lower salt concentration than the more highly charged, unmodified protein.
-
Fraction Collection and Analysis: Collect fractions throughout the gradient and analyze them by SDS-PAGE or SEC to identify the fractions containing the pure PEGylated conjugate.
Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration
This protocol is suitable for concentrating the PEGylated protein and removing unreacted this compound, especially for larger sample volumes.
Materials:
-
TFF system with a reservoir and peristaltic pump
-
TFF cassette with an appropriate MWCO membrane (e.g., 10 kDa for a >30 kDa protein)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Methodology:
-
System Setup: Install the TFF cassette into the system according to the manufacturer's instructions.
-
Membrane Conditioning: Flush the system and membrane with water and then with the diafiltration buffer to remove any storage solution and to wet the membrane.
-
Concentration (Optional):
-
Add the PEGylation reaction mixture to the reservoir.
-
Start the pump to circulate the solution tangentially across the membrane.
-
The smaller, unreacted this compound and buffer components will pass through the membrane (permeate), while the larger PEGylated protein will be retained (retentate).
-
Continue until the desired concentration is reached.
-
-
Diafiltration:
-
Add the diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer and removing the unreacted PEG.
-
Continue for several diavolumes (typically 5-10) to ensure complete removal of the unreacted this compound. A diavolume is the volume of the retentate.
-
-
Product Recovery: Once the diafiltration is complete, the purified and buffer-exchanged PEGylated protein is recovered from the retentate.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between PEGylated protein and unreacted PEG | Inappropriate column for the size range. | Select a column with a fractionation range suitable for the size of your PEGylated protein and the unreacted PEG. |
| Sample volume is too large. | Reduce the sample volume to 5% or less of the total column volume. | |
| Peak tailing or splitting | Secondary interactions (hydrophobic or ionic) with the column matrix. | Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl). Add a small amount of organic modifier (e.g., isopropanol) if hydrophobic interactions are suspected. |
| Blocked column frit or void at the column inlet. | Reverse flush the column at a low flow rate. If the problem persists, replace the frit or the column. | |
| Low recovery of PEGylated protein | Non-specific adsorption to the column matrix. | Add a non-ionic detergent to the mobile phase or use a different column matrix. |
| Protein precipitation on the column. | Ensure the protein is soluble in the mobile phase. Filter the sample before loading. |
Ion Exchange Chromatography (IEX) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of PEGylated protein | Protein did not bind to the column. | Ensure the pH of the binding buffer is at least 1 pH unit away from the protein's pI. Check that the ionic strength of the sample is low enough for binding. Perform a buffer exchange if necessary. |
| Elution conditions are too harsh, causing protein denaturation. | Use a shallower gradient or a step elution with a lower salt concentration. | |
| Poor separation of PEGylated and un-PEGylated protein | The charge difference between the species is insufficient for separation. | Optimize the pH of the mobile phase to maximize the charge difference. Try a different type of IEX resin (strong vs. weak). |
| Gradient is too steep. | Use a shallower elution gradient to improve resolution. | |
| Protein elutes in the flow-through | Incorrect buffer pH or ionic strength. | Verify the pH and conductivity of your buffers and sample. |
| Column is overloaded. | Reduce the amount of protein loaded onto the column. |
Visualizations
Experimental Workflow for Purification of PEGylated Protein
Caption: General purification workflows for PEGylated proteins.
Troubleshooting Logic for Low Yield in IEX Purification
Caption: Decision tree for troubleshooting low IEX yield.
References
Technical Support Center: Managing Protein Aggregation During m-PEG25-NHS Ester Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage protein aggregation during m-PEG25-NHS ester labeling experiments.
I. Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving protein aggregation issues encountered during the labeling process.
Issue 1: Immediate Precipitation Upon Addition of this compound
Question: My protein solution becomes cloudy or forms a precipitate immediately after I add the dissolved this compound. What is causing this and how can I fix it?
Answer: Immediate precipitation, often referred to as "solvent shock," is typically caused by localized high concentrations of the organic solvent used to dissolve the this compound, leading to protein denaturation and aggregation.[1]
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture does not exceed 5-10%.[2][3]
-
Slow, Dropwise Addition: Add the this compound solution to the protein solution slowly and dropwise while gently stirring or vortexing.[1] This ensures rapid and uniform mixing, preventing localized high concentrations of the PEG reagent.
-
Optimize Buffer pH: Confirm that the reaction buffer pH is at least one unit away from your protein's isoelectric point (pI) to maintain its solubility.[1]
Issue 2: Gradual Aggregation During the Labeling Reaction
Question: I observe a gradual increase in turbidity or the formation of visible aggregates over the course of the incubation period. What are the potential causes and solutions?
Answer: Gradual aggregation can stem from several factors, including a high degree of labeling, suboptimal reaction conditions leading to protein instability, or intermolecular cross-linking.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting gradual protein aggregation.
Detailed Solutions:
-
Optimize the Molar Ratio: A high molar excess of the this compound can lead to an excessive degree of labeling, altering the protein's surface properties and promoting aggregation.
-
Action: Perform a titration experiment with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 20:1) to identify the optimal ratio that achieves the desired labeling efficiency without causing aggregation.
-
-
Adjust Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 4°C) can slow down the reaction rate and may reduce aggregation. Be aware that this will likely require a longer incubation time.
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions. If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-10 mg/mL).
-
-
Incorporate Stabilizing Excipients: The addition of certain chemical additives to the reaction buffer can help maintain protein stability and prevent aggregation.
Excipient Category Example Typical Concentration Mechanism of Action Sugars/Polyols Sucrose, Trehalose, Glycerol 5-10% (w/v) Increases protein stability through preferential exclusion. Amino Acids Arginine, Glycine 50-100 mM Suppresses non-specific protein-protein interactions. Surfactants Polysorbate 20, Polysorbate 80 0.01-0.05% (v/v) Reduces surface tension and prevents surface-induced aggregation.
Issue 3: Aggregation Observed After Purification or During Storage
Question: My PEGylated protein appears fine after the reaction, but it aggregates after purification or during storage. Why is this happening?
Answer: The properties of your protein, such as its isoelectric point and surface hydrophobicity, can change after PEGylation. The original buffer system may no longer be optimal for the modified protein.
Solutions:
-
Re-evaluate Storage Buffer: Screen for a new optimal storage buffer for the PEGylated protein. This may require a different pH or ionic strength.
-
Include Stabilizers in Storage Buffer: Consider adding stabilizing excipients (as listed in the table above) to the final storage buffer.
-
Assess for Concentration-Dependent Aggregation: The PEGylated protein may be more prone to aggregation at high concentrations. Determine the maximum soluble concentration and store at or below this concentration.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: The optimal pH for NHS ester labeling is typically between 7.2 and 8.5. The reactivity of the primary amines on the protein is favored at a slightly alkaline pH. However, the hydrolysis of the NHS ester also increases with higher pH. A common starting point is a phosphate, bicarbonate, or borate buffer at pH 8.3-8.5.
Q2: What buffers should I avoid for the labeling reaction?
A2: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with the primary amines on your protein for reaction with the this compound, reducing labeling efficiency.
Q3: How can I detect and quantify protein aggregation?
A3: Several techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high-molecular-weight bands can indicate cross-linked protein aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at around 340 nm can indicate light scattering due to the presence of aggregates.
Q4: Can the this compound itself cause aggregation?
A4: While this compound is a monofunctional reagent, impurities in the form of bifunctional PEG (diol) can lead to intermolecular cross-linking and aggregation. It is important to use high-quality reagents.
Q5: Will PEGylation always prevent protein aggregation?
A5: PEGylation is known to increase the solubility and stability of many proteins, often preventing aggregation. However, as discussed in the troubleshooting section, the labeling process itself can sometimes induce aggregation if not performed under optimal conditions.
III. Experimental Protocols and Methodologies
General Protocol for this compound Labeling
This protocol provides a general framework. Optimization of the molar ratio of PEG to protein, protein concentration, and incubation time may be necessary for your specific protein.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis equipment for purification.
Workflow Diagram:
References
Technical Support Center: Optimizing m-PEG25-NHS Ester Labeling
Welcome to the technical support center for m-PEG25-NHS ester labeling. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help you optimize your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is an m-PEG-NHS ester, and how does it work?
An m-PEG-NHS (N-Hydroxysuccinimide) ester is an amine-reactive reagent used to covalently attach polyethylene glycol (PEG) chains to proteins, a process known as PEGylation.[1] The NHS ester group reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable and irreversible amide bond.[1][2][3] This modification can increase the hydrophilicity, stability, and in vivo half-life of the protein while potentially reducing its immunogenicity.[4]
Q2: What is the recommended starting molar excess of m-PEG-NHS ester for protein labeling?
The optimal molar excess depends on factors like protein concentration and the desired degree of labeling.
-
For concentrated protein solutions (>2 mg/mL): A 5- to 20-fold molar excess of the PEG-NHS ester over the protein is a common starting point.
-
For dilute protein solutions: A greater molar excess is often required to achieve the same level of labeling.
-
For general mono-labeling: An 8-fold molar excess is a suggested empirical value for many common proteins and peptides.
-
For specific antibodies (IgG): A 20-fold molar excess typically results in 4-6 PEG linkers per antibody molecule when using a protein concentration of 1-10 mg/mL.
It is always recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific protein and application.
Q3: How does pH affect the labeling reaction?
Reaction pH is a critical parameter. The reaction between an NHS ester and a primary amine is highly pH-dependent.
-
Optimal pH Range: The reaction is most efficient in a pH range of 7.2 to 8.5. Some protocols recommend a more specific range of 8.3-8.5 for optimal results.
-
Low pH (<7): At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and preventing the reaction from occurring.
-
High pH (>9.0): At high pH, the competing reaction—hydrolysis of the NHS ester—accelerates significantly, reducing the amount of reagent available to react with the protein and lowering the conjugation efficiency.
The rate of the desired amidation reaction increases more significantly with pH than the rate of hydrolysis, meaning a higher pH within the optimal range can lead to faster reaction times. For example, one study showed that at pH 9.0, the reaction reached a steady state within 10 minutes, whereas at pH 7.4, it took 2 hours. However, the half-life of the NHS ester also dropped from over 120 minutes at pH 7.4 to less than 9 minutes at pH 9.0.
Q4: What buffer should I use for the reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers at a pH between 7.2 and 8.5 are suitable choices.
-
Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine must be avoided as they will quench the reaction. If your protein is in an incompatible buffer, it must be exchanged into a suitable buffer via dialysis or a desalting column before starting the labeling procedure.
Q5: How should I prepare and handle the m-PEG-NHS ester reagent?
m-PEG-NHS esters are highly sensitive to moisture.
-
Storage: Store the reagent at -20°C with a desiccant.
-
Equilibration: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing onto the product.
-
Dissolving: Dissolve the reagent immediately before use in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes and becomes non-reactive. Discard any unused reconstituted reagent. When adding the dissolved reagent to your aqueous protein solution, ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
| Potential Cause | Troubleshooting Step |
| Inactive Reagent | The NHS ester has hydrolyzed due to moisture. Always allow the reagent vial to warm to room temperature before opening and use anhydrous solvent for reconstitution. Use freshly opened or properly stored reagent. |
| Incorrect Buffer | The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the protein. Exchange the protein into an amine-free buffer like PBS at pH 7.2-8.5. |
| Incorrect pH | The reaction pH is too low (<7.0), preventing the deprotonation of primary amines. Adjust the buffer pH to the optimal range of 7.2-8.5. |
| Insufficient Molar Excess | The molar ratio of PEG-NHS to protein is too low, especially for dilute protein solutions. Increase the molar excess of the PEG reagent in increments (e.g., 20x, 40x, 60x) to find the optimal ratio. |
| Low Reactant Concentration | Dilute protein solutions can lead to slow reaction kinetics. If possible, concentrate the protein solution before labeling. |
Issue 2: Protein Aggregation or Precipitation During/After Labeling
| Potential Cause | Troubleshooting Step |
| Solvent-Induced Precipitation | The concentration of organic solvent (DMSO/DMF) in the final reaction mixture is too high. Ensure the final solvent concentration is below 10%. |
| Change in Protein Properties | PEGylation alters the protein's surface charge and hydrophobicity, which can lead to aggregation. Optimize purification buffers; consider adding non-ionic detergents or adjusting salt concentrations to improve the stability of the conjugate. |
| Over-labeling | Excessive modification of lysine residues can alter protein folding and lead to instability. Reduce the molar excess of the PEG-NHS reagent or shorten the reaction time to decrease the degree of labeling. |
Issue 3: Heterogeneous Product (Multiple PEGylated Species)
| Potential Cause | Troubleshooting Step |
| Multiple Reactive Sites | Proteins typically have many lysine residues and an N-terminus, leading to random labeling at multiple sites. This is an inherent characteristic of NHS ester chemistry. |
| Non-Specific Reactions | At higher pH, side reactions with serine, threonine, and tyrosine residues can occur, though this is less common than amine reactions. Maintain the pH in the recommended 7.2-8.5 range to minimize these side reactions. |
| Purification Strategy | The purification method may not be sufficient to separate different PEGylated forms. Use high-resolution chromatography techniques like ion-exchange chromatography (IEX) to separate positional isomers or species with different degrees of PEGylation. |
Quantitative Data Summary
Table 1: Recommended Molar Excess & Reaction Conditions
| Parameter | Recommended Value | Notes |
| Starting Molar Excess | 5- to 50-fold | Start with 20-fold for antibodies. Dilute protein solutions require a higher excess. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations are generally more efficient. |
| Reaction pH | 7.2 - 8.5 | Optimal pH is a balance between amine reactivity and NHS ester stability. |
| Reaction Temperature | Room Temperature or 4°C / On Ice | Lower temperatures slow both the labeling and hydrolysis reactions. |
| Reaction Time | 30-60 min (RT) or 2 hours (4°C / On Ice) | Can be extended, but monitor for potential protein degradation. |
Table 2: Effect of pH on Reaction Kinetics
| pH Value | NHS Ester Hydrolysis Half-Life | Amidation Reaction Half-Time | Result |
| 7.4 | >120 min | 80 min | Slow but stable reaction; good control. |
| 8.0 | ~210 min | 80 min | Favorable balance of stability and reaction rate. |
| 8.5 | ~180 min | 20 min | Faster reaction, moderate hydrolysis. A common optimum. |
| 9.0 | <9 min | 10 min | Very fast reaction, but rapid reagent hydrolysis requires precise timing. |
Detailed Experimental Protocol
This protocol provides a general framework for labeling a protein with this compound. Optimization may be required for your specific protein.
1. Materials Required
-
Protein solution (2-10 mg/mL in an amine-free buffer).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0.
-
Purification equipment: Desalting column (e.g., SEC) or dialysis cassette.
2. Procedure
A. Reagent Preparation
-
Calculate the required amount of m-PEG-NHS ester for your desired molar excess (e.g., 20-fold).
-
Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the calculated amount of m-PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
B. Labeling Reaction
-
Ensure your protein is in the appropriate amine-free Reaction Buffer.
-
Add the calculated volume of the dissolved m-PEG-NHS ester solution to the protein solution while gently mixing. The final volume of organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C (on ice) for 2 hours.
C. Quenching the Reaction (Optional but Recommended)
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature. This will consume any unreacted NHS ester.
D. Purification of the PEGylated Protein
-
Remove unreacted PEG reagent and byproducts by passing the reaction mixture through a desalting column (Size Exclusion Chromatography - SEC).
-
Alternatively, purify the conjugate via dialysis against a suitable buffer.
-
For higher purity and separation of different PEGylated species, advanced chromatography methods like Ion-Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC) can be employed.
Visualizations
Caption: Chemical reaction of m-PEG-NHS ester with a primary amine on a protein.
References
m-PEG25-NHS ester solubility issues and how to solve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG25-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) spacer to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3][4] This process, known as PEGylation, can increase the solubility, stability, and circulation half-life of the modified molecule, while potentially reducing its immunogenicity.[3] The "m" indicates that one end of the PEG chain is capped with a methyl group, making it non-reactive. The "25" refers to the number of repeating ethylene glycol units. The N-hydroxysuccinimide (NHS) ester group specifically reacts with primary amines at a slightly basic pH to form a stable amide bond.
Q2: What are the primary solubility issues with this compound?
A2: The main solubility issue is that this compound is not readily soluble in aqueous buffers alone. It is generally a viscous liquid or a waxy solid that requires an organic solvent for initial dissolution.
Q3: What solvents are recommended for dissolving this compound?
A3: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most commonly recommended organic solvents for dissolving this compound. Other compatible organic solvents include dichloromethane (DCM), methanol, ethanol, acetonitrile, ethyl acetate, and acetone. After dissolution in an organic solvent, the solution can be added to an aqueous reaction buffer. It's crucial to ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10%, to avoid denaturation of proteins.
Q4: How should this compound be stored?
A4: this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester and render it inactive. For viscous liquid forms, it is recommended to make a stock solution in a dry organic solvent and store it under an inert gas like argon or nitrogen at -20°C. With proper handling, such stock solutions can be stable for up to three months. It is not recommended to store the reagent in solution for long periods, and any unused reconstituted reagent should be discarded.
Q5: What is the optimal pH for reacting this compound with primary amines?
A5: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.0 and 9.0. A common recommendation is to perform the reaction at a pH of 7.2 to 8.5. The reactivity of the primary amine, which acts as the nucleophile, is dependent on it being in a deprotonated state. As the pH increases, the rate of the desired amidation reaction increases. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH. Therefore, a balance must be struck to maximize conjugation efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound will not dissolve | The reagent is being dissolved directly in an aqueous buffer. | First, dissolve the this compound in a small amount of anhydrous organic solvent like DMSO or DMF. Then, add this solution to your aqueous reaction buffer, ensuring the final organic solvent concentration is below 10%. |
| The reagent has been exposed to moisture and has hydrolyzed. | Use a fresh vial of the reagent. Always allow the vial to warm to room temperature before opening to prevent condensation. Store the reagent at -20°C with a desiccant. | |
| Low or no labeling of the target molecule | The reaction buffer contains primary amines (e.g., Tris or glycine). | These buffers will compete with your target molecule for reaction with the NHS ester. Exchange your sample into an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5. |
| The pH of the reaction is too low. | At lower pH, primary amines are protonated and less nucleophilic, slowing down the reaction. Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. | |
| The NHS ester has hydrolyzed before reacting with the target molecule. | Prepare the this compound solution immediately before use. Do not store it in solution for extended periods. The half-life of NHS esters decreases significantly as the pH increases; for example, it can be as short as 10 minutes at pH 8.6 and 4°C. | |
| The concentration of the target molecule is too low. | For dilute protein solutions, a greater molar excess of the this compound is required to achieve the desired level of labeling. | |
| Precipitation is observed during the reaction | The concentration of the organic solvent is too high, causing the protein to precipitate. | Ensure the final volume of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 10%. |
| The PEGylated protein is less soluble under the reaction conditions. | While PEGylation generally increases solubility, it can sometimes lead to aggregation. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Methodology:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Labeling of an Amine-Modified Oligonucleotide
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Purification equipment (e.g., size-exclusion chromatography or precipitation reagents)
Methodology:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a suitable concentration (e.g., 10-14 mM).
-
Perform the Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved this compound to the oligonucleotide solution. Vortex gently and incubate for 1-2 hours at room temperature, protected from light if the PEG linker is attached to a fluorescent dye.
-
Purify the Conjugate: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography or ethanol precipitation.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal balance between amine reactivity and NHS ester hydrolysis is typically found between pH 7.2 and 8.5. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures require longer incubation times. |
| Reaction Time | 30 minutes - 2 hours | Can be extended, even overnight, though the reaction is usually complete within the specified time. |
| Molar Excess of PEG-NHS | 5 to 50-fold | Higher excess is needed for more dilute protein solutions. |
| Final Organic Solvent | < 10% | To prevent protein denaturation. |
Table 2: pH-Dependent Half-Life of NHS Esters
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Table 3: Reaction Kinetics of a Porphyrin-NHS Ester with an Amine
| pH | Half-life of Amidation (minutes) |
| 8.0 | 80 |
| 8.5 | 20 |
| 9.0 | 10 |
Visualizations
Caption: A typical experimental workflow for bioconjugation using this compound.
Caption: A troubleshooting decision tree for low labeling efficiency with this compound.
References
Technical Support Center: Quenching m-PEG25-NHS Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching m-PEG25-NHS ester reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the quenching of this compound reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield After Quenching | Premature Quenching: The quenching agent was added before the PEGylation reaction reached completion. | Optimize the PEGylation reaction time by performing a time-course experiment to determine the optimal incubation period before adding the quenching agent. |
| Hydrolysis of this compound: The NHS ester hydrolyzed before reacting with the target molecule, a common side reaction, especially at higher pH.[1][2] | Ensure the reaction is performed at the optimal pH range of 7.2-8.5.[1][3] Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF to minimize exposure to moisture.[1] | |
| Ineffective Quenching: The concentration of the quenching agent was insufficient to stop the reaction effectively. | Increase the molar excess of the quenching agent. A final concentration of 20-50 mM is typically recommended. | |
| Presence of Unwanted Side Products | Reaction with Non-Targeted Residues: NHS esters can have side reactions with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, especially if primary amines are not readily available. | Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). Ensure a sufficient molar excess of the target molecule's primary amines. |
| Reaction with Quenching Agent Byproducts: The quenching agent itself may lead to detectable adducts on your molecule of interest in downstream analysis. | Select a quenching agent that is easily removable during purification. For example, small molecules like glycine or ethanolamine are typically preferred over larger, more complex molecules. | |
| Difficulty in Removing Excess Quenching Agent | High Concentration of Quenching Agent: Using a very high concentration of the quenching agent can make its removal challenging. | Use the recommended concentration range (20-50 mM) for the quenching agent. Employ appropriate purification methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to efficiently remove small molecule quenchers. |
| Inconsistent Results Between Batches | Variability in Reagent Quality: The quality and activity of the this compound can vary between batches or due to improper storage. | Store the this compound under desiccated conditions at -20°C. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. |
| Inconsistent Quenching Protocol: Variations in quenching time, temperature, or concentration can lead to inconsistent results. | Standardize the quenching protocol by strictly adhering to the defined incubation time, temperature, and concentration of the quenching agent for all experiments. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench an this compound reaction?
Quenching is a critical step to stop the PEGylation reaction and consume any unreacted this compound. This prevents the highly reactive NHS ester from reacting with primary amines of other molecules in downstream applications or during purification, which could lead to non-specific labeling and inaccurate results.
Q2: What are the most common and effective quenching agents for NHS ester reactions?
The most common quenching agents are small molecules containing a primary amine. These include:
-
Tris (tris(hydroxymethyl)aminomethane): Widely used due to its high reactivity with NHS esters.
-
Glycine: A simple amino acid that effectively quenches the reaction.
-
Ethanolamine: Another small primary amine that serves as an efficient quenching agent.
The choice of quenching agent can depend on the specific downstream application and the ease of removal during purification.
Q3: How do I choose the best quenching agent for my experiment?
Consider the following factors when selecting a quenching agent:
-
Reactivity: All three common quenchers (Tris, glycine, ethanolamine) are highly reactive towards NHS esters.
-
Size and Ease of Removal: Smaller molecules like glycine and ethanolamine are often easier to remove during purification steps like dialysis or size-exclusion chromatography.
-
Potential for Interference: Ensure the chosen quenching agent does not interfere with downstream assays. For example, if your downstream application involves amine-specific chemistry, it is crucial to completely remove the quenching agent.
Q4: What is the recommended concentration and incubation time for quenching?
A typical quenching protocol involves adding the quenching agent to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature.
Q5: Can the quenching process affect the stability or activity of my PEGylated protein?
The quenching process itself, when performed under standard conditions, is generally mild and unlikely to affect the stability or activity of the PEGylated protein. However, it is always good practice to handle the protein solution with care, avoiding vigorous vortexing and extreme temperatures.
Q6: What happens if I don't quench the reaction?
If the reaction is not quenched, the unreacted this compound will continue to be active and can react with any primary amine it encounters. This can lead to:
-
Labeling of purification media (e.g., amine-based affinity columns).
-
Cross-linking of your target molecule if it has multiple primary amines.
-
Inaccurate quantification of conjugation efficiency.
-
Interference with downstream analytical techniques.
Q7: Can I use a buffer containing primary amines (like Tris) for the PEGylation reaction itself?
No, it is crucial to avoid buffers containing primary amines during the PEGylation reaction, as they will compete with your target molecule for reaction with the this compound, leading to significantly lower conjugation efficiency.
Experimental Protocols
General Protocol for Quenching an this compound Reaction
This protocol provides a general guideline for quenching the reaction between an this compound and a primary amine-containing molecule (e.g., a protein).
Materials:
-
Reaction mixture containing the PEGylated product and unreacted this compound.
-
Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine, pH 8.0; or 1 M Ethanolamine, pH 8.0).
-
Pipettes and sterile, nuclease-free microcentrifuge tubes.
Procedure:
-
Prepare the Quenching Buffer: Prepare a 1 M stock solution of your chosen quenching agent (Tris-HCl, Glycine, or Ethanolamine) and adjust the pH to 8.0.
-
Add the Quenching Agent: At the end of the desired PEGylation reaction time, add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of a 1 M quenching buffer stock to a 1 mL reaction volume.
-
Incubate: Gently mix the solution by pipetting up and down (avoid vigorous vortexing) and incubate for 15-30 minutes at room temperature.
-
Proceed to Purification: After the quenching incubation, the reaction is stopped, and you can proceed with the purification of your PEGylated product using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or tangential flow filtration (TFF) to remove the unreacted PEG-quencher adduct and other byproducts.
Visualizations
Below are diagrams illustrating key processes and workflows related to quenching this compound reactions.
Caption: Reaction pathway of this compound with a primary amine and the subsequent quenching step.
Caption: A logical workflow for troubleshooting issues related to low quenching efficiency.
References
Validation & Comparative
A Head-to-Head Comparison: m-PEG25-NHS Ester versus m-PEG-Maleimide for Protein Conjugation
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a critical strategy to enhance their therapeutic properties. This guide provides an in-depth, objective comparison of two widely used PEGylation reagents: m-PEG25-NHS ester and m-PEG-maleimide. By examining their reaction mechanisms, specificity, stability, and providing supporting data and protocols, this document aims to equip you with the necessary information to select the optimal reagent for your protein conjugation needs.
The choice between an N-hydroxysuccinimide (NHS) ester and a maleimide functional group for PEGylation hinges on the available reactive residues on the target protein and the desired level of site-specificity. While both methods are highly effective, they possess distinct characteristics that make them suitable for different applications.
Executive Summary: Key Differences at a Glance
| Feature | This compound | m-PEG-Maleimide |
| Target Residue | Primary amines (e.g., lysine, N-terminus) | Sulfhydryl groups (e.g., cysteine) |
| Reaction Type | Acylation | Michael Addition |
| Resulting Linkage | Amide bond | Thioether bond |
| Specificity | Generally lower (targets multiple accessible amines) | High (targets less abundant free thiols) |
| Optimal Reaction pH | 7.2 - 9.0[1][2][3] | 6.5 - 7.5[1][2] |
| Key Advantage | High reactivity and a straightforward protocol for general protein modification. | High degree of site-specificity, leading to more homogeneous conjugates. |
| Key Disadvantage | Can lead to heterogeneous products due to multiple reaction sites; reagent is prone to hydrolysis. | Requires the presence of a free sulfhydryl group, which may necessitate protein engineering. The resulting thioether bond can undergo a retro-Michael reaction. |
Reaction Mechanisms and Specificity
The fundamental difference between this compound and m-PEG-maleimide lies in their reaction chemistry, which dictates their specificity for particular amino acid residues.
This compound: This reagent reacts with primary amines, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein. The reaction, an acylation, results in the formation of a stable amide bond. Since most proteins have multiple lysine residues on their surface, this method typically results in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains attached at different locations.
m-PEG-Maleimide: This reagent is highly specific for sulfhydryl (thiol) groups, which are found on cysteine residues. The reaction is a Michael addition, which forms a stable thioether bond. The low natural abundance of free cysteine residues in most proteins allows for a high degree of site-specificity in PEGylation, often leading to a more homogeneous product. In many cases, a cysteine residue is genetically engineered into a specific location on the protein to ensure precise PEGylation.
Stability of Reagents and Conjugates
The stability of both the PEGylation reagent and the resulting protein-PEG conjugate are critical factors to consider.
Reagent Stability:
-
This compound: NHS esters are susceptible to hydrolysis, a competing reaction with the desired amidation. The rate of hydrolysis increases significantly with increasing pH. For example, the half-life of an NHS ester can be several hours at pH 7 but may decrease to minutes at pH 9. Therefore, it is crucial to prepare solutions of this compound immediately before use and to carefully control the reaction pH.
-
m-PEG-Maleimide: The maleimide group is generally more stable in aqueous solutions than the NHS ester. However, it can also undergo hydrolysis, particularly at pH values above 7.5, which can lead to a loss of specificity for sulfhydryl groups.
Conjugate Stability:
-
Amide Bond (from NHS Ester): The amide bond formed is highly stable under physiological conditions.
-
Thioether Bond (from Maleimide): While the thioether bond is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is present in intracellular environments. This can lead to deconjugation of the PEG chain. The stability of the thioether linkage can be influenced by the N-substituent on the maleimide.
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for the two PEGylation methods. It is important to note that these values can vary depending on the specific protein, reaction conditions, and the length of the PEG chain.
| Parameter | This compound | m-PEG-Maleimide |
| Typical Molar Excess of PEG Reagent | 5- to 20-fold over protein | 10- to 20-fold over free thiol |
| Typical Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | 2-4 hours at room temperature or overnight at 4°C |
| Hydrolysis Half-life of Reagent | Highly pH-dependent; e.g., >120 min at pH 7.4, <9 min at pH 9.0 | More stable than NHS esters, but hydrolysis increases at pH > 7.5 |
| Conjugate Stability (Half-life) | Amide bond is very stable. | Thioether bond half-life can range from hours to days depending on the specific conjugate and the presence of competing thiols. |
Experimental Protocols
Below are detailed, generalized protocols for protein conjugation using this compound and m-PEG-maleimide. Optimization for each specific protein is recommended.
Protocol 1: Protein Conjugation with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol 2: Protein Conjugation with m-PEG-Maleimide
Materials:
-
Protein with a free cysteine residue in a thiol-free buffer (e.g., PBS with EDTA), pH 6.5-7.5
-
m-PEG-maleimide
-
(Optional) Reducing agent (e.g., TCEP) if disulfides need to be reduced
-
Degassed buffers
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10- to 20-fold molar excess of TCEP for 30-90 minutes at 37°C under an inert atmosphere. Immediately remove the reducing agent using a desalting column equilibrated with degassed conjugation buffer.
-
Reagent Preparation: Prepare a stock solution of m-PEG-maleimide in the conjugation buffer.
-
Conjugation Reaction: Immediately add a 10- to 20-fold molar excess of the m-PEG-maleimide solution to the reduced and purified protein. Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the PEGylated protein from unreacted PEG reagent and byproducts using dialysis or size-exclusion chromatography.
Conclusion and Recommendations
The choice between this compound and m-PEG-maleimide for protein conjugation is highly dependent on the specific goals of the research and the characteristics of the protein.
-
This compound is a robust and straightforward choice for general protein PEGylation when a high degree of homogeneity is not critical. Its high reactivity makes it suitable for a wide range of proteins with accessible lysine residues.
-
m-PEG-maleimide is the preferred reagent when site-specificity is paramount to preserve protein function or to create a well-defined bioconjugate. This approach often yields a more homogeneous product, which is highly desirable for therapeutic applications. However, it requires the presence of a free cysteine, which may necessitate prior protein engineering.
Ultimately, a thorough understanding of the chemistries involved and careful optimization of the reaction conditions are essential for successful protein PEGylation. This guide provides the foundational knowledge to make an informed decision and to design effective conjugation strategies.
References
A Head-to-Head Comparison of m-PEG25-NHS Ester Reaction Kinetics for Bioconjugation
For researchers, scientists, and drug development professionals, the precise control of PEGylation is critical for optimizing the therapeutic efficacy and pharmacokinetic profiles of biomolecules. The reaction kinetics of the PEGylating agent are a cornerstone of this control. This guide provides an in-depth analysis of the reaction kinetics of m-PEG25-NHS ester, a discrete-length PEG reagent, and compares its performance with alternative PEG-NHS esters, supported by experimental data and detailed protocols.
At the heart of PEGylation with N-hydroxysuccinimide (NHS) esters are two competing reactions: the desired aminolysis with a primary amine on the biomolecule (e.g., the ε-amine of a lysine residue) and the undesirable hydrolysis of the ester by water. The balance between these two reactions, heavily influenced by factors such as pH, temperature, and the specific chemical structure of the PEG-NHS ester, dictates the efficiency and reproducibility of the conjugation process.
The Reaction Pathway: Aminolysis vs. Hydrolysis
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond, covalently attaching the PEG moiety to the target molecule and releasing NHS as a byproduct. However, in aqueous environments, hydroxide ions can also attack the ester, leading to hydrolysis, which renders the PEG reagent inactive. The optimal pH for this reaction is typically a compromise, aiming to have a sufficient concentration of deprotonated, nucleophilic amines without excessively accelerating the rate of hydrolysis.[1][2][3][4]
Figure 1. Competing reaction pathways for m-PEG-NHS ester in an aqueous buffer.
Comparative Analysis of Hydrolysis Rates
The stability of the NHS ester in aqueous solution is a key performance indicator, often quantified by its hydrolysis half-life (t½). A longer half-life provides a wider time window for the desired aminolysis reaction to occur. The structure of the linker arm between the PEG chain and the NHS ester significantly influences this stability.
Table 1: Comparison of Hydrolysis Half-Lives for Various m-PEG-NHS Ester Linkers
| m-PEG-NHS Ester Linker Type | Abbreviation | Hydrolysis Half-life (minutes) at pH 8.0, 25°C |
| Succinimidyl Valerate | SVA | 33.6 |
| Succinimidyl Butanoate | SBA | 23.3 |
| Succinimidyl Carbonate | SC | 20.4 |
| Succinimidyl Glutarate | SG | 17.6 |
| Succinimidyl Propionate | SPA | 16.5 |
| Succinimidyl Succinate | SS | 9.8 |
| Succinimidyl Succinamide | SSA | 3.2 |
| Succinimidyl Carboxymethylated | SCM | 0.75 |
Data adapted from Laysan Bio, Inc. product information. It is noted that aminolysis rates generally parallel hydrolysis rates.
Table 2: Effect of pH on the Hydrolysis Half-Life of a Generic NHS Ester
| pH | Temperature (°C) | Hydrolysis Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | N/A | < 9 minutes |
Data compiled from multiple sources for generic or branched PEG-NHS esters.
From the data, it is evident that longer alkyl chain linkers (e.g., Valerate, Butanoate) confer greater stability to the NHS ester compared to shorter or more activated linkers (e.g., Carboxymethylated). The choice of linker is therefore a critical parameter for tuning the reactivity of the PEGylating agent.
Experimental Protocols
Accurate determination of reaction kinetics is essential for process optimization and ensuring batch-to-batch consistency. Below are detailed protocols for assessing the key kinetic parameters of m-PEG-NHS esters.
Protocol 1: Determination of NHS Ester Hydrolysis Rate
This method relies on the spectrophotometric detection of the released N-hydroxysuccinimide (NHS) byproduct, which has a characteristic absorbance at 260 nm.
Materials:
-
m-PEG-NHS Ester
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer
Procedure:
-
Equilibrate the m-PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the m-PEG-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Set the spectrophotometer to kinetic mode and record the absorbance at 260 nm.
-
Add a small volume of the m-PEG-NHS ester stock solution to the pre-warmed, stirred amine-free buffer in a cuvette to achieve the desired final concentration.
-
Immediately begin recording the absorbance at 260 nm over time until the reaction reaches completion (i.e., the absorbance plateaus).
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential curve. The half-life is then calculated as t½ = 0.693 / k_obs.
Figure 2. Experimental workflow for determining the hydrolysis rate of m-PEG-NHS ester.
Protocol 2: Determination of Aminolysis Reaction Rate
This protocol quantifies the consumption of a model primary amine (e.g., ethanolamine) over time using 2,4,6-Trinitrobenzenesulfonic acid (TNBS), which reacts with primary amines to produce a colored product detectable at 420 nm.
Materials:
-
m-PEG-NHS Ester
-
Ethanolamine or other model amine
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
TNBS solution
-
Borate buffer (pH 9.2)
-
UV-Vis Spectrophotometer
Procedure:
-
Initiate the PEGylation reaction by adding the m-PEG-NHS ester stock solution to the model amine solution in the reaction buffer.
-
At specific time points, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing TNBS in borate buffer to quench the PEGylation reaction and initiate the colorimetric reaction with the remaining unreacted amine.
-
Incubate the TNBS reaction mixture (e.g., at 55°C for 15 minutes) to allow for complete color development.
-
Cool the samples to room temperature and measure the absorbance at 420 nm.
-
Create a standard curve using known concentrations of the model amine to determine the concentration of unreacted amine at each time point.
-
Plot the concentration of reacted amine versus time. The initial reaction rate can be determined from the slope of this curve.
Selecting the Right PEG-NHS Ester
The choice of a specific m-PEG-NHS ester depends on the desired kinetic profile for a particular application. Highly reactive esters with short half-lives are suitable for rapid conjugations with stable proteins at high concentrations. Conversely, more stable esters with longer half-lives are advantageous when working with more dilute protein solutions or when longer reaction times are required, as they minimize the impact of hydrolysis.
References
A Comparative Guide to the Characterization of m-PEG25-NHS Ester Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a gold-standard technique for enhancing their pharmacological properties.[1][2][3][4] This guide provides a comprehensive comparison of proteins conjugated with m-PEG25-NHS ester, an amine-reactive PEGylation reagent, against common alternatives. It includes detailed experimental protocols for characterization and supporting data to inform the selection and analysis of PEGylated biotherapeutics.
Introduction to this compound PEGylation
Methoxy-PEG25-N-hydroxysuccinimide (m-PEG25-NHS) ester is a specific type of PEGylation reagent. The "m-PEG" indicates a methoxy group capping one end of the PEG chain to prevent reactivity, while the "25" denotes the number of PEG repeating units.[5] The NHS ester is a reactive group that efficiently targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form stable amide bonds. This reaction is typically performed in a buffer with a pH of 7.2-9.0.
The primary goals of PEGylation are to improve the drug's solubility, stability, and pharmacokinetic profile. By increasing the hydrodynamic size of the protein, PEGylation reduces renal clearance, thereby extending its circulation half-life. Furthermore, the PEG chain can mask epitopes on the protein surface, reducing immunogenicity and antigenicity.
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the protein with the NHS ester of the PEG reagent, which results in the formation of a stable amide bond and the release of NHS.
Caption: NHS ester acylation reaction for protein PEGylation.
Comparison with Alternative Conjugation Chemistries
While m-PEG-NHS ester is widely used due to its straightforward protocol, other reagents offer different advantages, such as site-specificity or linkage stability.
| Feature | m-PEG-NHS Ester (Acylation) | m-PEG-Aldehyde (Reductive Amination) | m-PEG-Maleimide (Thiol-reactive) |
| Primary Target | Lysine ε-amines, N-terminal α-amine. | N-terminal α-amine, Lysine ε-amines. | Cysteine sulfhydryl groups (-SH). |
| Reaction pH | Neutral to slightly basic (pH 7.2-9.0). | Acidic to neutral (pH 5.0-8.0). | Slightly acidic to neutral (pH 6.5-7.5). |
| Resulting Linkage | Amide bond. | Secondary amine bond. | Thioether bond. |
| Selectivity | Generally non-selective, targets all accessible primary amines. | Higher potential for N-terminal selectivity at lower pH. | Highly specific for free thiols, enabling site-specific conjugation. |
| Key Advantage | High reactivity and simple protocol. | Greater control over site-specificity, stable linkage. | High specificity for cysteine residues. |
| Key Disadvantage | Prone to hydrolysis, can lead to heterogeneous products. | Requires a reducing agent (e.g., NaCNBH₃), which can be toxic. | Requires an available free cysteine, which may need to be engineered into the protein. |
Non-PEG Polymer Alternatives
Concerns about the potential immunogenicity of PEG itself, with pre-existing anti-PEG antibodies found in a portion of the population, have driven the development of alternative polymers.
| Polymer | Description | Advantages over PEG |
| PASylation | Genetic fusion of Proline/Alanine/Serine sequences to the protein. | Biodegradable, potentially lower immunogenicity, produced as a homogenous fusion protein. |
| Polysarcosine (pSar) | A polymer of N-methylated glycine. | Excellent water solubility, low toxicity, considered a promising alternative to overcome PEG limitations. |
| XTEN Polypeptides | Recombinant polypeptides with hydrophilic properties. | Similar hydrophilic properties to PEG, but with superior biodegradability and biocompatibility. |
| Zwitterionic Polymers | Polymers with both cationic and anionic groups. | Exceptionally hydrophilic, prevent protein fouling, and their charge neutrality reduces the risk of immunogenic reactions. |
Characterization of PEGylated Proteins: Experimental Protocols & Data
Thorough characterization is essential to ensure the quality, efficacy, and safety of a PEGylated protein. This involves confirming the degree of PEGylation, identifying modification sites, and assessing the impact on structure and function.
Caption: General experimental workflow for protein PEGylation and characterization.
Degree of PEGylation and Purity Analysis
The first step is to separate the PEGylated protein from the unreacted protein and excess PEG reagent and to determine the number of PEG chains attached.
A. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) SDS-PAGE separates proteins based on size. PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower than its unmodified counterpart. This results in a characteristic band shift.
-
Protocol:
-
Prepare protein samples (unmodified control, PEGylation reaction mixture, purified conjugate) in SDS-PAGE loading buffer.
-
Heat samples at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Blue or a similar stain to visualize protein bands.
-
-
Data Interpretation:
-
The unmodified protein will appear as a sharp band at its expected molecular weight.
-
The PEGylated protein will appear as a broader band (or a ladder of bands for heterogeneous products) at a higher apparent molecular weight.
-
B. High-Performance Liquid Chromatography (HPLC) HPLC techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase (RP-HPLC) are used to separate and quantify the components of the reaction mixture.
-
Protocol (SEC-HPLC):
-
Equilibrate an SEC column (e.g., with a pore size suitable for the protein size) with a mobile phase such as phosphate-buffered saline (PBS).
-
Inject the sample (reaction mixture or purified conjugate).
-
Monitor the elution profile using UV detection at 280 nm for the protein and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for the PEG components, which lack a strong chromophore.
-
The PEGylated protein will elute earlier than the unmodified protein due to its larger size.
-
-
Comparative Data (Hypothetical):
Sample Retention Time (SEC) Purity (%) Degree of PEGylation Unmodified Protein 15.2 min >98% 0 PEGylated Protein 12.5 min >95% 1.8 (Average) | Unreacted PEG | 20.1 min | N/A | N/A |
Structural Integrity Analysis
It is critical to assess whether PEGylation has altered the secondary or tertiary structure of the protein, which could impact its function.
A. Circular Dichroism (CD) Spectroscopy CD spectroscopy is a powerful technique for examining the secondary structure (α-helices, β-sheets) of proteins in solution.
-
Protocol:
-
Prepare samples of the unmodified and PEGylated protein at a known concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer).
-
Acquire CD spectra in the far-UV region (e.g., 190-250 nm) using a spectropolarimeter.
-
Record spectra at a controlled temperature (e.g., 25°C).
-
The resulting spectra are plotted as mean residue ellipticity versus wavelength.
-
-
Data Interpretation:
-
A comparison of the spectra for the PEGylated and unmodified protein is made. Overlapping spectra indicate that the secondary structure has been preserved post-conjugation. Significant deviations would suggest structural perturbation.
-
In Vitro and In Vivo Performance
The ultimate goal of PEGylation is to improve therapeutic performance. This is evaluated through functional assays and pharmacokinetic studies.
A. In Vitro Bioactivity Assay (e.g., ELISA) Enzyme-Linked Immunosorbent Assays (ELISAs) can be used to measure the binding affinity of a PEGylated antibody or the activity of a PEGylated enzyme, confirming that it retains its biological function.
-
Protocol (Antigen-binding ELISA):
-
Coat a 96-well plate with the target antigen.
-
Block non-specific binding sites.
-
Add serial dilutions of the unmodified and PEGylated antibody to the wells.
-
Incubate to allow binding.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal (e.g., absorbance at 450 nm).
-
Calculate the EC50 (half-maximal effective concentration) for both samples.
-
-
Comparative Data (Hypothetical):
Protein EC50 (nM) Relative Activity (%) Unmodified Antibody 1.2 100% | PEGylated Antibody | 2.5 | 48% |
Note: A decrease in in vitro activity is sometimes observed due to steric hindrance from the PEG chain interfering with target binding. This is often an acceptable trade-off for the significant gains in in vivo half-life.
B. Pharmacokinetic (PK) Studies PK studies in animal models are performed to determine how PEGylation affects the absorption, distribution, metabolism, and excretion (ADME) of the protein.
-
Protocol:
-
Administer a single intravenous (IV) dose of the unmodified and PEGylated protein to groups of laboratory animals (e.g., mice or rats).
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).
-
Measure the concentration of the protein in the plasma using a validated method like ELISA.
-
Plot the plasma concentration versus time and calculate key PK parameters.
-
-
Comparative Data (Hypothetical):
Parameter Unmodified Protein m-PEG25 Conjugated Protein Improvement t½ (Half-life) 2 hours 30 hours 15-fold AUC (Area Under Curve) 500 µg·h/mL 12,500 µg·h/mL 25-fold | CL (Clearance) | 10 mL/h/kg | 0.4 mL/h/kg | 25-fold reduction |
These data illustrate the dramatic improvement in circulation time and exposure achieved through PEGylation.
C. Immunogenicity Assessment While PEGylation generally reduces the immunogenicity of the protein portion, the PEG moiety itself can be immunogenic. Assays should be designed to detect anti-drug antibodies (ADAs) against both the protein and the PEG.
-
Protocol (Bridging ELISA for ADA):
-
Coat a plate with a biotinylated version of the PEGylated drug.
-
Add serum samples from treated animals.
-
Add a labeled (e.g., sulfo-TAG) version of the PEGylated drug.
-
If ADAs are present, they will form a "bridge" between the coated and labeled drug.
-
Measure the signal to detect the presence of ADAs.
-
Conclusion
The characterization of this compound conjugated proteins requires a multi-faceted analytical approach. While NHS-ester chemistry provides a robust and straightforward method for PEGylation, it often results in heterogeneous products that must be carefully characterized. Comparison with the unmodified protein and alternative conjugation technologies is crucial for a comprehensive understanding of the modification's impact. By systematically evaluating the degree of PEGylation, structural integrity, in vitro potency, and in vivo pharmacokinetics, researchers can ensure the development of safe and effective PEGylated biotherapeutics. The choice of PEGylation reagent and strategy should ultimately be guided by the specific therapeutic goals and the desired properties of the final conjugate.
References
- 1. Induction of Anti-PEG Immune Responses by PEGylation of Proteins [jstage.jst.go.jp]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Determining the Degree of Labeling with m-PEG25-NHS Ester: A Comparative Analysis
For researchers and professionals in drug development, precise quantification of polyethylene glycol (PEG) conjugation to therapeutic molecules is paramount. The degree of labeling (DoL), or the number of PEG chains attached to a protein or peptide, critically influences the efficacy, pharmacokinetics, and immunogenicity of the final product. This guide provides a comprehensive comparison of methodologies for determining the DoL with a specific focus on m-PEG25-NHS ester, a commonly used PEGylation reagent. We present a comparative analysis of various techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining the DoL of this compound-conjugated molecules depends on several factors, including the properties of the target molecule, the desired level of precision, and the availability of instrumentation. The following table summarizes and compares the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ions. PEGylation causes a characteristic mass shift.[1][2] | High accuracy and ability to resolve different PEGylated species. Provides information on the distribution of PEG chains.[3][4] | Can be less quantitative without proper standards. High molecular weight and heterogeneity can be challenging to analyze.[1] | Average DoL, distribution of PEGylated species (e.g., PEG1, PEG2, PEG3...). |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the molecule's size. | Relatively simple and robust. Can be used for preparative and analytical purposes. | Lower resolution compared to mass spectrometry. May not distinguish between species with similar sizes but different DoL. | Estimation of average DoL based on retention time shifts. |
| Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of the molecule. | High resolution and sensitivity. Can be coupled with mass spectrometry for more detailed analysis. | Method development can be complex. The choice of column and mobile phase is critical. | Relative quantification of different PEGylated species based on peak area. |
| Colorimetric Assays (TNBS/Ninhydrin) | React with free primary amines on the protein. The decrease in free amines after PEGylation is quantified. | Simple, cost-effective, and high-throughput. | Indirect method that assumes all NHS-ester reactions go to completion. Can be prone to interference from other components in the sample. | Average DoL calculated from the difference in amine concentration before and after PEGylation. |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of protons. Specific PEG protons can be integrated and compared to protein signals. | Provides an absolute and direct measure of PEGylation. | Requires high sample concentrations and specialized equipment. Data analysis can be complex. | Precise average DoL. |
Experimental Protocol: Determining Degree of Labeling with this compound using the TNBS Assay
This protocol outlines a common colorimetric method for determining the DoL of a protein after conjugation with this compound by quantifying the remaining primary amines.
Materials:
-
PEGylated protein sample
-
Unmodified protein (control)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.01% w/v)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching Solution (e.g., 10% SDS)
-
Acidification Solution (e.g., 1 N HCl)
-
Microplate reader or spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of the unmodified protein or an amine-containing standard (e.g., glycine) in the reaction buffer.
-
Sample Preparation: Dilute the PEGylated protein and the unmodified protein control to a suitable concentration (e.g., 0.1-1 mg/mL) in the reaction buffer.
-
Reaction:
-
To 0.5 mL of each standard, control, and sample solution, add 0.25 mL of the TNBS solution.
-
Mix well and incubate at 37°C for 2 hours.
-
-
Quenching and Acidification:
-
Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.
-
-
Measurement: Measure the absorbance of each solution at 335 nm using a microplate reader or spectrophotometer.
-
Calculation of Degree of Labeling (DoL):
-
Determine the concentration of free amines in the unmodified and PEGylated protein samples from the standard curve.
-
Calculate the DoL using the following formula:
DoL = (Moles of free amines in unmodified protein - Moles of free amines in PEGylated protein) / Moles of protein
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining the degree of labeling and the reaction mechanism of this compound with a protein.
Caption: General workflow for determining the degree of labeling.
References
A Researcher's Guide to m-PEG25-NHS Ester: Minimizing Side Reactions and Evaluating Alternatives
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of proteins and other biomolecules. The use of m-PEG25-NHS ester is a popular method for this purpose, primarily targeting primary amines on lysine residues and the N-terminus. However, achieving optimal conjugation efficiency requires a thorough understanding and mitigation of potential side reactions. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data and detailed protocols to inform your PEGylation strategy.
Understanding the Primary Side Reaction: Hydrolysis
The most significant side reaction affecting this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2] This reaction competes with the desired amination (the reaction with the primary amines of the target molecule), leading to the formation of an inactive m-PEG25-carboxylic acid and release of NHS. This hydrolysis is highly dependent on the pH of the reaction medium, with the rate increasing significantly at higher pH values.[1][2][3]
The desired reaction is the formation of a stable amide bond between the PEG reagent and a primary amine on the target molecule. The competing side reaction is the hydrolysis of the NHS ester by water, which inactivates the PEG reagent.
Minimizing Side Reactions: Key Experimental Parameters
To maximize the yield of the desired PEGylated product and minimize the formation of hydrolyzed PEG, careful control of the reaction conditions is crucial.
1. pH Control: The pH of the reaction buffer is a critical factor. The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH of 7.0-8.5. However, as the pH increases, the rate of hydrolysis also accelerates. The optimal pH is a trade-off between maximizing the amination reaction rate while minimizing the hydrolysis rate. For many proteins, a pH of 7.4 is a good starting point.
2. Buffer Selection: It is imperative to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.
3. Reagent Handling: m-PEG-NHS esters are moisture-sensitive. It is essential to warm the reagent to room temperature before opening to prevent condensation. The reagent should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use, and stock solutions should not be prepared for long-term storage.
4. Temperature and Reaction Time: PEGylation reactions are typically performed at room temperature for 30-60 minutes or on ice for 2 hours. Lower temperatures can help to slow down the rate of hydrolysis. The optimal reaction time should be determined empirically for each specific protein.
5. Molar Excess of PEG Reagent: A molar excess of the m-PEG-NHS ester reagent is generally used to drive the reaction towards the desired product. A starting point is often a 5- to 20-fold molar excess of the PEG reagent over the protein.
Performance Comparison: this compound vs. Alternatives
While m-PEG-NHS esters are widely used, alternative PEGylation reagents with different reactive groups offer distinct advantages in terms of specificity and stability. A common alternative is m-PEG-aldehyde.
| Feature | m-PEG-NHS Ester | m-PEG-Aldehyde |
| Primary Target | Lysine ε-amines, N-terminal α-amine | N-terminal α-amine, Lysine ε-amines |
| Reaction Type | Acylation | Reductive Amination |
| Resulting Linkage | Amide | Secondary Amine |
| Specificity | Generally non-selective, targets all accessible primary amines | Higher potential for N-terminal selectivity at controlled pH |
| Reaction pH | Typically neutral to slightly basic (pH 7.2-9.0) | Typically acidic to neutral (pH 5-8) |
| Key Advantage | High reactivity and straightforward protocol | Greater control over site-specificity, more stable linkage |
| Key Disadvantage | Prone to hydrolysis, can lead to heterogeneous products | Requires a reducing agent, potentially longer reaction time |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol describes a general method for the conjugation of this compound to a protein with accessible primary amine groups.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Methodology:
-
Preparation of Protein Solution: Dissolve the protein to be modified in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Preparation of this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
PEGylation Reaction: Add a calculated molar excess (e.g., 5 to 20-fold) of the dissolved this compound to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Protein: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Analysis: Analyze the extent of PEGylation using techniques such as SDS-PAGE, IEX-HPLC, or mass spectrometry to determine the degree of modification and the presence of any side products.
Conclusion
The successful use of this compound in bioconjugation hinges on the effective management of its primary side reaction, hydrolysis. By carefully controlling experimental parameters, particularly pH, and using appropriate buffers and handling techniques, researchers can significantly improve the efficiency of their PEGylation reactions. Furthermore, for applications requiring a higher degree of site-specificity, alternative reagents such as m-PEG-aldehyde present a viable option. The choice between these reagents should be guided by the specific requirements of the application, balancing the need for high reactivity and a straightforward protocol with the demand for greater control over the conjugation site.
References
Assessing the Biological Activity of Proteins After m-PEG25-NHS Ester Conjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the biological activity of proteins after conjugation with methoxy-PEG-N-hydroxysuccinimidyl ester (m-PEG-NHS ester), with a focus on m-PEG25-NHS ester, against other alternatives. Supported by experimental data, this document details the protocols for key assays and visualizes relevant biological pathways to aid researchers in making informed decisions for their drug development pipelines.
The Chemistry of m-PEG-NHS Ester Conjugation
The m-PEG-NHS ester is an amine-reactive reagent that covalently attaches PEG to a protein. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, specifically the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable and irreversible amide bond. This reaction is typically carried out in a buffer with a pH range of 7.2 to 9.0.
dot
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of m-PEG25-NHS Ester
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like m-PEG25-NHS ester is paramount for laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the neutralization of its reactive components and the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Hand Protection: Use nitrile or other chemical-resistant gloves.[1][2]
-
Body Protection: A lab coat is mandatory.[1]
-
Respiratory Protection: For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Quantitative Data and Physical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅₆H₁₀₇NO₂₉ | BroadPharm, AChemBlock |
| Molecular Weight | ~1258.5 g/mol | BroadPharm, CymitQuimica |
| Purity | Typically ≥95% | AChemBlock, BroadPharm |
| Appearance | Solid | CymitQuimica |
| Storage | Store at -20°C for long-term stability. | BroadPharm, JenKem Technology |
III. Experimental Protocol: Deactivation and Disposal
The primary principle for the safe disposal of this compound is the deactivation of its reactive N-hydroxysuccinimide (NHS) ester group. This is achieved through quenching, which involves either hydrolysis or reaction with a primary amine.
Materials:
-
This compound waste (solid or dissolved in an organic solvent like DMSO or DMF)
-
Quenching solution (choose one):
-
Option A (Hydrolysis): 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃) solution.
-
Option B (Amine Quenching): 1 M Tris (tris(hydroxymethyl)aminomethane) or Glycine solution in water.
-
-
pH paper or pH meter
-
Appropriate, clearly labeled hazardous waste container.
Procedure:
-
Preparation: In a designated chemical fume hood, select a container for the quenching reaction that is significantly larger than the volume of the waste to accommodate the quenching solution.
-
Dissolution (if applicable): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Quenching:
-
For Hydrolysis (Option A): Slowly add the 1 M NaOH or 1 M NaHCO₃ solution to the this compound waste. If using a strong base like NaOH, be aware that the reaction can be exothermic. It is recommended to add the basic solution in portions while stirring.
-
For Amine Quenching (Option B): Add the 1 M Tris or Glycine solution to the waste.
-
-
Reaction Time: Stir the mixture at room temperature. The NHS ester group will hydrolyze or react with the amine. To ensure complete deactivation, allow the reaction to proceed for at least a few hours. The half-life of NHS esters is significantly reduced at higher pH; for instance, at pH 8.6, the half-life can be as short as 10 minutes.
-
Neutralization and Verification: After the reaction period, check the pH of the solution. If a strong base was used for hydrolysis, neutralize the solution with a suitable acid (e.g., dilute HCl). The final pH should be close to neutral (pH 7).
-
Waste Collection: Transfer the final, quenched solution into a properly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical names of all components, including the reaction byproducts (e.g., hydrolyzed m-PEG25-carboxylic acid, N-hydroxysuccinimide, and the quenching agent).
-
Disposal of Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, must be disposed of as solid chemical waste. Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste before the container is discarded.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that the disposal of this compound is conducted in a manner that prioritizes safety, procedural correctness, and environmental responsibility. By following these steps, laboratory professionals can confidently manage this reactive compound from use to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
